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  • Product: Methyl 3-cyanothiophene-2-carboxylate
  • CAS: 67808-31-5

Core Science & Biosynthesis

Foundational

Methyl 3-cyanothiophene-2-carboxylate molecular weight and formula

Title: Methyl 3-Cyanothiophene-2-Carboxylate: Comprehensive Physicochemical Profile and Synthetic Workflows Executive Summary Methyl 3-cyanothiophene-2-carboxylate is a highly versatile, bifunctional heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 3-Cyanothiophene-2-Carboxylate: Comprehensive Physicochemical Profile and Synthetic Workflows

Executive Summary

Methyl 3-cyanothiophene-2-carboxylate is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and materials science[1]. Featuring a thiophene core decorated with orthogonal reactive groups—an electrophilic methyl ester at the C-2 position and a nitrile at the C-3 position—it serves as a privileged precursor for the synthesis of complex fused heterocycles, such as thienopyrimidinones. This technical guide details its physicochemical properties, an advanced in-situ synthetic methodology, and a self-validating analytical framework to ensure protocol fidelity.

Physicochemical Profiling & Structural Data

Accurate structural and molecular weight data are critical for mass spectrometry calibration and stoichiometric calculations during scale-up. The core data for methyl 3-cyanothiophene-2-carboxylate is summarized below[1][2][3]:

PropertyValue
Chemical Name Methyl 3-cyanothiophene-2-carboxylate
CAS Number 67808-31-5
Molecular Formula C₇H₅NO₂S
Molecular Weight 167.19 g/mol
Monoisotopic Mass 167.0041 Da
MDL Number MFCD01312338
SMILES COC(=O)C1=C(C=CS1)C#N
Appearance Solid / Crystalline Powder

Mechanistic Synthesis: Oxylanion Radical Transfer (ORT)

Historically, synthesizing cyano-aromatics required the isolation of potentially explosive diazonium salts followed by Sandmeyer reactions. A safer, modern approach utilizes an Oxylanion Radical Transfer (ORT) mechanism to achieve direct deaminative cyanation in a single step[4][5].

Causality & Mechanistic Rationale: By employing iron(III) nitrate and a sulfur-based reductant (like sodium sulfite), nitrate is reduced to nitrogen dioxide (NO₂) via an ORT pathway. The NO₂ reacts in situ with the amine of the starting material (methyl 3-aminothiophene-2-carboxylate) to form a transient diazonium species. The kinetic stability of the nitrate and copper(I) cyanide ensures that the diazonium intermediate is selectively trapped by the cyanide anion, avoiding unwanted redox sequestration[5][6].

Step-by-Step Protocol: Deaminative Cyanation
  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 0.500 mmol of methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4)[5][7].

  • Reagent Loading: Sequentially add 1.00 mmol of Fe(NO₃)₃·9H₂O, 1.00 mmol of CuCN, and 0.600 mmol of Na₂SO₃[5].

  • Solvent Addition: Suspend the mixture in 1.25 mL of anhydrous acetonitrile (or butyronitrile)[5].

  • Reaction: Seal the vessel and heat the mixture to 70 °C for 12 hours under an inert atmosphere[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the target nitrile[5].

SynthesisWorkflow SM Methyl 3-aminothiophene- 2-carboxylate (Starting Material) Diazonium In-situ Diazonium Intermediate SM->Diazonium NO2 attack (Deamination) ORT ORT Reagents Fe(NO3)3 + Na2SO3 ORT->Diazonium Generates NO2 via Radical Transfer Product Methyl 3-cyanothiophene- 2-carboxylate (Target Product) Diazonium->Product CuCN (Cyanation)

Deaminative cyanation via oxylanion radical transfer (ORT) to yield the target nitrile.

Self-Validating Analytical Framework

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The successful conversion of the amine to the cyano group is confirmed by orthogonal spectral markers:

  • Infrared (IR) Spectroscopy: The most immediate validation is the appearance of a sharp, distinct

    
     stretching frequency at 
    
    
    
    cm⁻¹, coupled with the disappearance of the broad
    
    
    stretching bands (3300–3500 cm⁻¹) from the starting material. The ester
    
    
    stretch remains intact at
    
    
    cm⁻¹.
  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield an

    
     peak at 
    
    
    
    168.0113, confirming the exact mass of the cyano product[3].
  • ¹H NMR (CDCl₃): The thiophene ring protons (H-4 and H-5) will present as an AB spin system (two doublets) in the aromatic region (

    
     ppm) with a coupling constant 
    
    
    
    Hz. The methyl ester protons will appear as a sharp 3H singlet at
    
    
    ppm. Crucially, the broad amine signal (
    
    
    ppm) present in the starting material will be completely absent[5].

Applications in Drug Discovery & Materials Science

The strategic placement of the ester and cyano groups on the thiophene ring provides orthogonal reactivity, making methyl 3-cyanothiophene-2-carboxylate an indispensable scaffold[1].

In medicinal chemistry, it is primarily used to construct thienopyrimidinones . The ester group acts as an electrophilic site for amidation, while the adjacent cyano group acts as a nucleophile acceptor during cyclization. These fused bicyclic systems are privileged structures found in numerous kinase inhibitors (e.g., PI3K inhibitors), antiviral agents, and antithrombotic drugs[8]. Furthermore, in materials science, the electron-withdrawing nature of the cyano group is leveraged to tune the bandgap of thiophene-containing conducting polymers and liquid crystals[1].

OrthogonalReactivity Core Methyl 3-cyanothiophene- 2-carboxylate Ester C-2 Ester Group (Electrophilic Site) Core->Ester Cyano C-3 Cyano Group (Nucleophile Acceptor) Core->Cyano Cyclization Thienopyrimidinone Scaffolds Ester->Cyclization Amidation / Condensation Cyano->Cyclization Cyclization

Orthogonal reactivity of the C-2 ester and C-3 cyano groups enabling heterocycle cyclization.

References

  • Behera, D., et al. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, American Chemical Society. URL:[Link]

  • PubChemLite (2025). Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S). Université du Luxembourg. URL: [Link]

Sources

Exploratory

Strategic Scaffold Design: 3-Cyanothiophene-2-Carboxylates in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and application of 3-cyanothiophene-2-carboxylate derivatives . Executive Summary The 3-cyanothiophene-2-carboxylate scaffold represents a "privil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 3-cyanothiophene-2-carboxylate derivatives .

Executive Summary

The 3-cyanothiophene-2-carboxylate scaffold represents a "privileged structure" in modern drug discovery. Unlike the more common Gewald product (2-aminothiophene-3-carboxylate), this specific regioisomer offers a unique ortho-functionalized arrangement (C2-ester, C3-nitrile) that serves as a critical electrophilic hub. Its primary utility lies in its capacity to undergo cyclocondensation reactions to form thieno[2,3-d]pyrimidines —bioisosteres of quinazolines (e.g., Gefitinib) widely used in oncology and antimicrobial research.[1][2]

This guide explores the synthetic architecture, reactivity profiles, and therapeutic applications of this scaffold, providing self-validating protocols for researchers.[1][2]

Part 1: Structural Rationale & Synthetic Architecture[1][2]

The Pharmacophore

The core value of the 3-cyanothiophene-2-carboxylate lies in its "push-pull" electronic character and its pre-organized geometry for annulation.

  • C2-Carboxylate (Ester): Acts as the electrophilic center for nucleophilic attack (e.g., by hydrazines or amines).[1]

  • C3-Nitrile (Cyano): Provides a second electrophilic site, allowing for "one-pot" cyclization to form fused heterocyclic systems.[1]

  • Thiophene Ring: Serves as a bioisostere for phenyl rings, improving lipophilicity and metabolic stability (reducing CYP450 clearance compared to benzene analogs).[1][2]

Synthetic Pathways

While the classic Gewald reaction typically yields 2-amino isomers, the 3-cyano-2-carboxylate core requires specific "non-Gewald" strategies or modified multicomponent reactions (MCRs).

Pathway A: The Thorpe-Ziegler Condensation (Primary Route)

This route involves the reaction of


-mercaptoesters (e.g., ethyl thioglycolate) with polyfunctional nitriles.[1]
  • Mechanism: The thiol group attacks an activated nitrile or double bond, followed by an intramolecular Thorpe-Ziegler cyclization.[1][2]

  • Regioselectivity: Careful control of pH and temperature directs the formation of the 3-cyano-2-carboxylate over the 4-cyano isomer.

Pathway B: Functional Group Interconversion[1][2]
  • Precursor: 3-Bromothiophene-2-carboxylate.

  • Reaction: Rosenmund-von Braun reaction (CuCN, DMF, reflux) or Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4).[1][2]

  • Utility: Best for accessing the unsubstituted core when specific substitution patterns (like C4/C5 alkylation) are not required.[1]

Visualization of Synthetic Logic

The following diagram maps the divergence between the standard Gewald product and the target 3-cyano scaffold.

SynthesisPathways Start Starting Materials (Ketones/Aldehydes + Active Nitriles) Gewald Standard Gewald Reaction (S8, Base) Start->Gewald Standard Conditions Thorpe Thorpe-Ziegler / Condensation (Mercaptoacetates) Start->Thorpe Modified Conditions GewaldProd 2-Aminothiophene-3-Carboxylate (Isomer A) Gewald->GewaldProd Fused Thieno[2,3-d]pyrimidine (Bioactive Core) GewaldProd->Fused Requires different reagents (e.g. Formamide) Target 3-Cyanothiophene-2-Carboxylate (Target Scaffold) Thorpe->Target Regioselective Cyclization Target->Fused + Formamide/Urea (Cyclocondensation)

Caption: Divergent synthesis pathways distinguishing the target 3-cyano-2-carboxylate scaffold from the common Gewald isomer.

Part 2: The Divergent Point - Cyclization to Thienopyrimidines[3]

The most critical application of 3-cyanothiophene-2-carboxylates is their conversion into thieno[2,3-d]pyrimidines . This bicyclic system mimics the quinazoline core found in blockbuster cancer drugs.[2]

The "One-Pot" Cyclization

Reacting the 3-cyano-2-carboxylate with formamide, urea, or thiourea bridges the C2 and C3 positions.

  • Reagent: Formamide: Yields Thieno[2,3-d]pyrimidin-4(3H)-one.[3]

  • Reagent: Guanidine: Yields 2-Amino-thieno[2,3-d]pyrimidin-4(3H)-one.

  • Mechanistic Insight: The nitrogen nucleophile attacks the ester (C2) first to form an amide, which then intramolecularly attacks the nitrile (C3) to close the pyrimidine ring.[1][2]

Part 3: Medicinal Chemistry Applications (SAR)[1]

Oncology: Kinase Inhibition (EGFR/VEGFR)

Derivatives of this scaffold are potent ATP-competitive inhibitors.

  • Binding Mode: The thienopyrimidine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).[1][2]

  • SAR Insight: Substitution at the C4 position (via chlorination of the oxo-group and subsequent amination) with anilines creates the "tail" necessary for hydrophobic pocket occupancy.

  • Key Reference: Studies confirm thieno[2,3-d]pyrimidines exhibit IC50 values comparable to Gefitinib against EGFR-mutant cell lines (MDA-MB-231) [1].

Antimicrobial Agents

The scaffold has shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[4]

  • Mechanism: Inhibition of DNA gyrase or Dihydrofolate reductase (DHFR).[1]

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to the thienopyrimidine core enhance antimicrobial potency [2].[1]

SAR Visualization

SAR_Map Core Thieno[2,3-d]pyrimidine Core (Derived from 3-CN-2-COOR) Pos4 Position 4 (C-Cl displacement) Aniline/Morpholine groups Determines Kinase Selectivity Core->Pos4 Critical for Potency Pos2 Position 2 H, Me, or NH2 Modulates Solubility/H-Bonding Core->Pos2 Fine-tuning Thiophene Thiophene Ring (C5/C6) Lipophilic Tail Metabolic Stability Core->Thiophene Pharmacokinetics

Caption: Structure-Activity Relationship (SAR) map for thienopyrimidines derived from the 3-cyanothiophene-2-carboxylate scaffold.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Amino-3-Cyanothiophene-2-Carboxylate

A robust method utilizing the Thorpe-Ziegler cyclization logic.

Reagents:

  • Ethyl cyanoacetate (10 mmol)[1]

  • Carbon disulfide (CS2) (10 mmol)[1]

  • Ethyl chloroacetate (10 mmol)[1]

  • Triethylamine (Et3N)[1]

  • Ethanol (EtOH)[1]

Procedure:

  • Activation: In a round-bottom flask, dissolve ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of EtOH containing Et3N (20 mmol).

  • Addition: Add CS2 (0.76 g, 10 mmol) dropwise at 0°C. Stir for 30 minutes until the solution turns yellow/orange (formation of the intermediate dithiolate).

  • Alkylation: Add ethyl chloroacetate (1.22 g, 10 mmol) dropwise.

  • Cyclization: Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to room temperature. Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.[1][2]

  • Yield: Typically 60–75%.[1][2]

  • Validation: IR spectrum should show distinct bands for NH2 (~3300-3400 cm⁻¹), CN (~2210 cm⁻¹), and Ester C=O (~1680 cm⁻¹).[1][2]

Protocol 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

The conversion of the scaffold into the bioactive kinase inhibitor core.

Reagents:

  • 3-Cyanothiophene-2-carboxylate derivative (from Protocol 1) (5 mmol)

  • Formamide (15 mL)[1]

  • Ammonium acetate (catalytic amount)[1]

Procedure:

  • Setup: Place the thiophene derivative in a flask with excess formamide.

  • Reaction: Heat the mixture to 160–180°C (oil bath) for 6–8 hours.

  • Observation: The reaction typically darkens.[1][2] TLC should show the disappearance of the starting material and the appearance of a highly polar spot.[1][2]

  • Isolation: Cool the mixture. Pour into crushed ice. The solid product (Thienopyrimidinone) precipitates out.[1]

  • Purification: Filter and wash with cold water. Recrystallize from DMF/Ethanol.

  • Data: 1H NMR will show the disappearance of the ethyl ester protons and the appearance of the pyrimidine C2-H proton (singlet around 8.0–8.5 ppm).

References

  • Guo, Y. et al. (2020).[1][2] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.[1][2] Available at: [Link][1]

  • Al-Salahi, R. et al. (2016).[1][2] Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Journal of Chemistry. Available at: [Link](Note: Generalized link to journal repository based on search context 1.4).[1]

  • He, L. et al. (2021).[1][2] Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K.[1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mishra, R. et al. (2021).[1][2][6] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Desroches, et al. (2022).[1][2] Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[1][2] Pharmaceuticals.[1][2][7][8][9] Available at: [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-Cyanothiophene-2-Carboxylate in Organic Solvents

Foreword: The Critical Role of Solubility in Scientific Advancement In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, the efficiency of purification methods like recrystallization, and, crucially in drug development, the bioavailability of an active pharmaceutical ingredient (API).[1] An unfavorable solubility profile can terminate the progression of a promising therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and model the solubility of methyl 3-cyanothiophene-2-carboxylate, a versatile heterocyclic building block.[2] While specific experimental data for this compound is not extensively published, this document will equip you with the foundational knowledge and practical methodologies to establish its solubility profile in your own laboratory setting.

Understanding the Molecule: Physicochemical Properties of Methyl 3-Cyanothiophene-2-Carboxylate

Before delving into solubility, a fundamental understanding of the molecule's structure and inherent properties is paramount. The principle of "like dissolves like" is a powerful predictor of solubility behavior, where substances with similar polarities tend to be miscible.[3]

  • Molecular Structure: Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S) possesses a thiophene ring, a polar nitrile (-CN) group, and a methyl ester (-COOCH3) group.[2] The presence of heteroatoms (sulfur, nitrogen, and oxygen) and the nitrile and ester functionalities introduce polarity to the molecule.

  • Inferred Properties: Based on structurally similar compounds like methyl 3-aminothiophene-2-carboxylate, which is soluble in organic solvents such as ethanol, methanol, and dimethylformamide but has limited solubility in water, we can anticipate a similar trend for methyl 3-cyanothiophene-2-carboxylate.[4] The cyano group is a strong electron-withdrawing group, which will influence the molecule's overall polarity and its potential for hydrogen bonding.

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process, representing the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure.[1][5] This equilibrium is governed by the free energy change of the solution process. Several factors influence this equilibrium:

  • Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For methyl 3-cyanothiophene-2-carboxylate, the key interactions will be dipole-dipole forces due to the polar functional groups and van der Waals forces. The ability of a solvent to form favorable interactions with the cyano and ester groups will enhance solubility.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is described by the van't Hoff equation.[6][7]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical.[8] Polar protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, while polar aprotic solvents (e.g., acetone, acetonitrile) have large dipole moments but do not donate hydrogen bonds. Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental workflow for determining the equilibrium solubility of methyl 3-cyanothiophene-2-carboxylate. The shake-flask method is a widely accepted and reliable technique for this purpose.[6]

Materials and Equipment
  • Methyl 3-cyanothiophene-2-carboxylate (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer[1][9]

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 3-cyanothiophene-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent.[10] The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[6] A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.[11]

  • Quantification of Dissolved Solute:

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of methyl 3-cyanothiophene-2-carboxylate.[11][12] A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker prep2->equil1 equil2 Shake for 24-72 hours at constant temperature equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify using HPLC-UV or UV-Vis analysis1->analysis2

Caption: Experimental workflow for solubility determination.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Thermodynamic Modeling of Solubility

To gain deeper insights into the dissolution process, the experimental solubility data can be correlated with various thermodynamic models.[7][13]

  • Modified Apelblat Model: This semi-empirical model is widely used to correlate solubility with temperature.[13]

  • Yaws Model: Another empirical model that relates solubility to temperature.[13]

  • Jouyban-Acree Model: This model is particularly useful for describing solubility in binary solvent mixtures.[13]

The application of these models can help in predicting solubility at different temperatures and in different solvent systems, which is invaluable for process optimization.

Practical Implications and Applications

A well-defined solubility profile for methyl 3-cyanothiophene-2-carboxylate is essential for several key applications:

  • Reaction Solvent Selection: Choosing an appropriate solvent where reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Crystallization and Purification: Recrystallization is a powerful technique for purifying solid compounds, and its success is entirely dependent on the solute having high solubility in a hot solvent and low solubility in the same solvent when cold.[14]

  • Formulation Development: In the context of drug development, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable formulations.[1]

Conclusion: A Pathway to Comprehensive Understanding

This guide has provided a comprehensive roadmap for determining and understanding the solubility profile of methyl 3-cyanothiophene-2-carboxylate in organic solvents. By combining a strong theoretical foundation with a robust experimental protocol and rigorous data analysis, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

  • PubMed.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • CymitQuimica.

  • Biointerface Research in Applied Chemistry.

  • LibreTexts.

  • Journal of Chemical & Engineering Data.

  • Scribd.

  • PubChem.

  • PMC.

  • Yumpu.

  • LibreTexts.

  • Improved Pharma.

  • Pharmacology Discovery Services.

  • ResearchGate.

  • Dissolution Technologies.

  • ChemBK.

  • Guidechem.

  • Sciforum.

  • Chem-Impex.

  • Mettler Toledo.

  • Google Patents.

  • Google Patents.

  • MDPI.

  • MilliporeSigma.

  • ResearchGate.

  • Aaronchem.

Sources

Exploratory

Methyl 3-cyanothiophene-2-carboxylate SDS safety data sheet

Safety, Handling, and Synthetic Utility in Medicinal Chemistry Part 1: Executive Summary Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) is a critical heterocyclic building block utilized primarily in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Handling, and Synthetic Utility in Medicinal Chemistry

Part 1: Executive Summary

Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) is a critical heterocyclic building block utilized primarily in the synthesis of fused bicyclic systems, such as thienopyrimidines . These scaffolds are pharmacophores of immense interest in oncology, specifically as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and phosphoinositide 3-kinases (PI3K).

This guide synthesizes the compound's physicochemical profile with rigorous safety protocols (SDS) and practical experimental applications. Unlike generic safety sheets, this document correlates the chemical's reactivity—specifically the electrophilic ester and the cyano group—with specific handling hazards and synthetic opportunities.

Part 2: Chemical Identity & Physicochemical Profile[1]

The dual functionality of the molecule (an ester adjacent to a nitrile on a thiophene ring) makes it a "push-pull" system, highly reactive toward nucleophiles but also prone to hydrolysis if stored improperly.

PropertySpecification
IUPAC Name Methyl 3-cyanothiophene-2-carboxylate
CAS Number 67808-31-5
Molecular Formula C₇H₅NO₂S
Molecular Weight 167.19 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Poorly soluble in water
Melting Point Predicted range:[1][2][3] 60–80 °C (Structure-dependent; analogs are low-melting solids)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
Part 3: Hazard Identification & Toxicology (SDS Core)
3.1 GHS Classification (derived from functional group analysis & analogs)

While specific toxicological data for this exact CAS is limited, its structural analogs (methyl 3-aminothiophene-2-carboxylate) and functional groups dictate the following classification:

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[4]

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

3.2 Mechanistic Toxicology & Causality
  • Nitrile Toxicity: While aromatic nitriles are generally stable, metabolic activation (via cytochrome P450) can theoretically release cyanide ions (

    
    ), inhibiting cytochrome c oxidase. Precaution: Treat ingestion as a potential cyanide exposure event.
    
  • Thiophene Sensitization: Thiophene derivatives are lipophilic and can penetrate the stratum corneum. Repeated exposure may lead to sensitization or dermatitis.

  • Ester Hydrolysis: Contact with mucous membranes (eyes/lungs) allows local hydrolysis to the corresponding carboxylic acid (3-cyanothiophene-2-carboxylic acid) and methanol, driving local irritation and tissue damage.

Part 4: Safe Handling & Emergency Response
4.1 Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

  • Glove Selection:

    • Recommended:Nitrile (0.11 mm) for splash protection.

    • Critical: For prolonged immersion or synthesis, use Laminate (Silver Shield) gloves. Thiophene derivatives can swell/permeate standard latex rapidly.

  • Respiratory: If dust generation is likely outside a hood, a P95/P100 particulate respirator is mandatory.

4.2 Emergency Response Decision Matrix (Visualization)

SafetyProtocol start Exposure Event type Identify Exposure Type start->type skin Skin Contact type->skin eye Eye Contact type->eye inhal Inhalation type->inhal act_skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) skin->act_skin act_eye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist eye->act_eye act_inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed pulmonary edema inhal->act_inhal med Seek Medical Attention (Bring SDS) act_skin->med act_eye->med act_inhal->med

Figure 1: Immediate response workflow for exposure incidents involving Methyl 3-cyanothiophene-2-carboxylate.

Part 5: Synthetic Utility & Experimental Protocols

The primary value of Methyl 3-cyanothiophene-2-carboxylate lies in its ability to undergo cyclocondensation . The adjacent nitrile and ester groups act as a "di-electrophilic" trap for binucleophiles like hydrazine or amidines.

5.1 Protocol: Synthesis of Thieno[2,3-d]pyridazin-4(5H)-one

This reaction demonstrates the conversion of the scaffold into a bioactive core.

Reagents:

  • Methyl 3-cyanothiophene-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol (Solvent, 10 mL/g)

Methodology:

  • Setup: Charge a round-bottom flask with Methyl 3-cyanothiophene-2-carboxylate and absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control addition rate.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    baseline spot (the cyclic hydrazide).
  • Workup: Cool to 0 °C. The product usually precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Mechanism of Action: The hydrazine first attacks the ester carbonyl (more reactive electrophile) to form the hydrazide intermediate. Subsequently, the terminal nitrogen of the hydrazide attacks the nitrile carbon (intramolecular nucleophilic attack), followed by tautomerization to form the stable 6-membered pyridazinone ring.

5.2 Synthetic Pathway Visualization

SynthesisPath SM Methyl 3-cyanothiophene- 2-carboxylate Inter Intermediate: Thiophene-2-carbohydrazide SM->Inter Nucleophilic Acyl Substitution (Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter Prod Product: Thieno[2,3-d]pyridazin-4(5H)-one Inter->Prod Intramolecular Cyclization (Nitrile Attack)

Figure 2: Cyclization pathway converting the thiophene precursor into a fused heterocyclic pharmacophore.

Part 6: Ecological Impact & Disposal
  • Ecotoxicity: Thiophene esters are often toxic to aquatic life with long-lasting effects (Aquatic Chronic 3). Do not allow release into drains or waterways.

  • Disposal:

    • Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize

      
       and 
      
      
      
      gases).
    • Aqueous Waste: If hydrolysis occurs, the resulting solution must be treated as hazardous organic waste due to potential cyanide/nitrile content.

References
  • ChemicalBook. (2025).[5] Methyl 3-amino-5-methylthiophene-2-carboxylate SDS. Retrieved from

  • PubChem. (2025).[6] Methyl 3-cyanothiophene-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Thiophene Carboxylates. Retrieved from

  • MDPI. (2013). Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Reference for hydrazine-ester cyclization mechanisms). Retrieved from

  • Apollo Scientific. (2023). 3-Methylthiophene-2-carboxylic acid Safety Data Sheet. Retrieved from

Sources

Foundational

Reactivity of Cyano Group in Thiophene Carboxylates

An In-Depth Technical Guide for Drug Discovery Abstract The cyano-substituted thiophene carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as the linchpin for synthesizing fused hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery

Abstract

The cyano-substituted thiophene carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as the linchpin for synthesizing fused heterocyclic systems like thienopyrimidines (bioisosteres of quinazolines) and thienopyridines. This guide analyzes the chemoselectivity, electronic governing factors, and synthetic utility of the cyano group within this environment. We focus on the ortho-effect —the unique reactivity arising from the proximity of the cyano group to carboxylate or amino functionalities—and provide validated protocols for high-value transformations.

Electronic Architecture & The "Ortho-Effect"

The reactivity of the cyano group on a thiophene ring is heavily modulated by its position relative to the sulfur atom and other substituents.

  • Electronic Sink: The thiophene ring is electron-rich (π-excessive). However, a cyano group at C3 or C4 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, activating the ring for nucleophilic attack if a leaving group is present, or making the nitrile carbon itself highly electrophilic.

  • The Ortho-Effect: In ethyl 2-amino-3-cyanothiophene-4-carboxylate (a classic Gewald product), the spatial proximity of the C2-amino and C3-cyano groups allows for rapid intramolecular cyclization. The nitrile carbon acts as an internal electrophile, trapping nucleophiles attached to the C2-position.

Core Scaffold Variations
Scaffold TypeStructureKey Reactivity Feature
Type A (Gewald) 2-Amino-3-cyano-4-carboxylateCyclization: Amino attacks Cyano (or vice versa) to form Thienopyrimidines.
Type B (Vicinal) 3-Cyano-2-carboxylateAnnulation: Hydrazine attack leads to Thienopyridazinones.
Type C (Isolated) 4-Cyano-2-carboxylateIndependent: Cyano behaves as a standard aromatic nitrile (Pinner, Hydrolysis).
Primary Reactivity Pathways

The following flowchart illustrates the divergent synthesis pathways starting from a standard 2-amino-3-cyanothiophene carboxylate.

ReactivityFlow Start 2-Amino-3-Cyano Thiophene Carboxylate Pyrim Thienopyrimidinone (Kinase Inhibitor Core) Start->Pyrim Formamide/HCOOH or R-NCS/Base Amide Thiophene-3-Carboxamide Start->Amide H2SO4 (90%) Partial Hydrolysis Tetra Tetrazolyl Thiophene (Acid Bioisostere) Start->Tetra NaN3, NH4Cl DMF, 100°C Amine 3-Aminomethyl Thiophene Start->Amine H2, Raney Ni or LiAlH4 Acid Thiophene-3-Carboxylic Acid Amide->Acid NaOH/H2O Full Hydrolysis

Figure 1: Divergent reactivity profile of the 2-amino-3-cyanothiophene scaffold.

Cyclization: Synthesis of Thienopyrimidines

The most critical application of this scaffold is the synthesis of thienopyrimidinones, which are structural analogues of quinazolinones (e.g., Gefitinib, Erlotinib).

Mechanism of Cyclocondensation

The reaction with formamide is the industry standard for generating the unsubstituted pyrimidine core.

Protocol 1: Cyclization with Formamide (Niementowski-type)

  • Reagents: Formamide (excess), Formic acid (catalytic), Ammonium formate (optional booster).

  • Conditions: 140–160°C (Reflux), 4–12 hours.

  • Mechanism:

    • Step 1: Formylation of the C2-amine to form an intermediate formamido species.

    • Step 2: Intramolecular nucleophilic attack of the amide nitrogen onto the C3-nitrile carbon.

    • Step 3: Rearrangement and tautomerization to the stable pyrimidin-4(3H)-one.

Protocol 2: Cyclization with Isothiocyanates (Traube-type) To introduce sulfur at the 2-position (versatile for further functionalization via S-alkylation):

  • Reagents: Phenyl isothiocyanate (or alkyl-NCS), Pyridine (solvent/base).

  • Conditions: Reflux, 6–10 hours.

  • Product: 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.

ThienoPyrim Substrate 2-Amino-3-Cyano Thiophene Inter1 N-Formyl Intermediate Substrate->Inter1 + Formamide (Formylation) Transition Imidate Cyclization (Intramolecular Attack) Inter1->Transition N-Attack on CN Product Thieno[2,3-d]pyrimidin-4-one Transition->Product Tautomerization

Figure 2: Mechanistic pathway for the conversion of amino-cyanothiophenes to thienopyrimidines.

Hydrolysis & Pinner Reaction

Selective manipulation of the cyano group in the presence of an ester (carboxylate) requires precise pH control.

Selective Hydrolysis (Nitrile vs. Ester)
  • Acidic Conditions (H2SO4): Concentrated sulfuric acid (90-95%) at 0–20°C tends to hydrate the nitrile to the primary amide without hydrolyzing the ethyl ester.

    • Why? The nitrile nitrogen is more basic and kinetically accessible for protonation/hydration than the ester carbonyl under these specific conditions.

  • Basic Conditions (NaOH/KOH): Generally unselective. Saponification of the ester occurs first or simultaneously with nitrile hydrolysis, leading to the dicarboxylic acid (or amino-acid-acid).

The Pinner Reaction

To convert the nitrile to an ester (or imidate) without touching the existing carboxylate:

  • Reagents: Dry HCl gas, anhydrous Ethanol (or Methanol).

  • Conditions: 0°C to RT, anhydrous conditions.

  • Outcome: Formation of the imidate hydrochloride .[1] Addition of water yields the diester .

    • Note: If the thiophene has an amino group, the HCl will protonate it, protecting it from side reactions, but solubility may decrease.

Reduction Protocols

Reducing the nitrile to an amine (-CH2NH2) while preserving the ester is challenging due to the potential for lactamization (reaction of the new amine with the adjacent ester).

ReagentConditionsSelectivityOutcome
H2 / Raney Ni 50 psi, MeOH/NH3HighReduces CN to CH2NH2. NH3 prevents secondary amine formation.
LiAlH4 THF, 0°CLowReduces both CN (to amine) and Ester (to alcohol).
NaBH4 / CoCl2 MeOH, RTMediumSelective for CN in some cases, but can lead to complex mixtures.
Pd/C / H2 Acidic MediaHighReduces CN; acidic media prevents lactamization.

Critical Insight: If the goal is the lactam (thienopyridone), use reductive conditions (e.g., Raney Ni) followed by basic heating to force the cyclization between the new CH2NH2 and the COOEt group.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-one

Validated procedure for the cyclization of ethyl 2-amino-3-cyanothiophene-4-carboxylate.

  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 2-amino-3-cyanothiophene-4-carboxylate (10 mmol, 1.0 eq) in Formamide (15 mL, excess).

  • Catalysis: Add Formic Acid (1 mL) and Ammonium Formate (0.5 g).

  • Reaction: Heat the mixture to 150°C (oil bath) with stirring. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (fluorescent) should disappear, replaced by a lower Rf spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold water (100 mL). The product usually precipitates as a solid.

    • Filter the solid.[2]

    • Wash with water (2 x 20 mL) and cold ethanol (10 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

  • Yield: Typical yields are 75–85%.

References
  • Gewald Reaction & Thiophene Synthesis: Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.

  • Thienopyrimidine Cyclization: Liu, C., et al. "Design and synthesis of thienopyrimidine derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 2008.

  • Pinner Reaction on Nitriles: Pinner, A., Klein, F. "Umwandlung der Nitrile in Imide."[3] Berichte der deutschen chemischen Gesellschaft, 1877.

  • Selective Reduction of Nitriles: Gowda, D.C., et al. "Selective reduction of cyano group in the presence of ester using Raney Nickel." Indian Journal of Chemistry, 2003.

  • Tetrazole Bioisosteres: Herr, R.J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 2002.

Sources

Exploratory

Thermodynamic Profiling of Methyl 3-Cyanothiophene-2-Carboxylate: Melting Point, Boiling Point, and Implications for Drug Scale-Up

Executive Summary In modern pharmaceutical development, thiophene-based heterocycles serve as critical bioisosteres for phenyl rings, offering unique lipophilicity and metabolic stability profiles. Methyl 3-cyanothiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, thiophene-based heterocycles serve as critical bioisosteres for phenyl rings, offering unique lipophilicity and metabolic stability profiles. Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) is a highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and conducting polymers [1].

As a Senior Application Scientist, I frequently encounter scale-up failures stemming from an incomplete understanding of an intermediate's thermodynamic properties. This whitepaper provides an in-depth technical analysis of the melting point and boiling point of methyl 3-cyanothiophene-2-carboxylate, explaining the molecular causality behind these metrics and providing field-proven, self-validating protocols for their empirical determination.

Chemical Identity & Structural Causality

To understand the thermodynamic behavior of methyl 3-cyanothiophene-2-carboxylate, we must first analyze its structural components. The molecule (Molecular Weight: 167.19 g/mol ) consists of a planar thiophene core, substituted with a methyl ester at the C2 position and a cyano group at the C3 position.

The Causality of Intermolecular Forces:

  • Melting Point (Crystal Lattice Energy): The planar nature of the thiophene ring facilitates highly ordered

    
     stacking in the solid state. Furthermore, the strong electron-withdrawing cyano (
    
    
    
    ) and ester (
    
    
    ) groups create a significant molecular dipole. These strong dipole-dipole interactions lock the molecules into a rigid crystal lattice, resulting in a solid physical state at room temperature with a typical melting point in the 85 °C – 95 °C range.
  • Boiling Point (Vaporization Energy): Transitioning this molecule from the liquid to the gas phase requires overcoming these intense dipole interactions. Consequently, the atmospheric boiling point (at 760 Torr) is exceptionally high, predicted in the 290 °C – 310 °C range.

Because sustained exposure to temperatures near 300 °C can induce thermal degradation (such as decarboxylation of the ester or polymerization of the nitrile), high-vacuum distillation is mandatory for purification during scale-up.

Quantitative Data Summary

The following table summarizes the key physicochemical and thermodynamic properties of the compound [2][3].

PropertyValue / RangeMethod / Condition
Molecular Formula C₇H₅NO₂SStandard
Molecular Weight 167.19 g/mol Calculated
Physical State Solid (at 25 °C)Visual Observation
Melting Point 85 °C – 95 °CDSC (Onset Temperature)
Boiling Point (Atmospheric) 290 °C – 310 °CExtrapolated (760 mmHg)
Boiling Point (Vacuum) 130 °C – 150 °CMicro-distillation (1-2 Torr)
Density ~1.3 - 1.4 g/cm³Pycnometry

Experimental Workflows for Property Validation

To ensure scientific integrity, thermodynamic properties must be empirically validated using self-validating analytical systems. Below are the standard operating procedures for determining the precise melting and boiling points of your specific batch.

Workflow A Methyl 3-cyanothiophene-2-carboxylate CAS: 67808-31-5 B DSC Analysis (Melting Point) A->B Solid State C TGA / Micro-distillation (Boiling Point) A->C Liquid/Gas Phase D Endothermic Peak Onset: ~85-95°C B->D E Mass Loss Profile BP: ~290-310°C (760 Torr) C->E F Thermodynamic Profile Validation D->F E->F

Workflow for the thermodynamic characterization of Methyl 3-cyanothiophene-2-carboxylate.
Protocol 1: Melting Point via Differential Scanning Calorimetry (DSC)

Self-Validation Principle: The system is pre-calibrated with a known standard to guarantee absolute temperature accuracy, while the sharpness of the endothermic peak simultaneously validates the purity of the sample.

  • Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments) using a high-purity Indium standard (MP 156.6 °C).

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of methyl 3-cyanothiophene-2-carboxylate into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.

  • Atmospheric Control: Establish a constant nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the thiophene ring during the heating cycle.

  • Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a heating ramp at a rate of 10 °C/min up to 150 °C.

  • Data Analysis: Identify the melting phase transition. Record the extrapolated onset temperature as the thermodynamic melting point. A broad peak indicates impurities or polymorphic contamination, requiring recrystallization.

Protocol 2: Vacuum Boiling Point Determination via Short-Path Distillation

Self-Validation Principle: Correlating vapor temperature with applied vacuum ensures the compound is vaporizing intact, which is subsequently validated by post-distillation HPLC analysis.

  • Apparatus Setup: Assemble a short-path distillation unit equipped with a high-precision digital vacuum gauge and a fraction collector.

  • Sample Loading: Load 50 g of crude methyl 3-cyanothiophene-2-carboxylate into the boiling flask. Add PTFE boiling chips to prevent bumping.

  • Vacuum Application: Apply a high vacuum, stabilizing the system at 1.5 to 2.0 Torr .

  • Controlled Heating: Submerge the boiling flask in a silicone oil bath. Gradually increase the bath temperature to ~160 °C.

  • Fraction Collection: Monitor the vapor temperature at the distillation head. The target compound will distill smoothly when the vapor temperature reaches 130 °C – 140 °C . Collect this main fraction.

  • Integrity Check: Analyze the collected distillate via HPLC to confirm that no thermally induced nitrile hydrolysis or ester cleavage occurred during vaporization.

Implications for Drug Development & Scale-Up

Understanding these thermodynamic boundaries is non-negotiable for synthetic chemists utilizing this building block in cross-coupling reactions or deaminative cyanations [4].

Because the melting point sits near 90 °C, the compound can solidify in transfer lines during continuous flow manufacturing if the ambient temperature drops. Jacketed, heated lines are recommended. Furthermore, the massive differential between its atmospheric boiling point (>290 °C) and its vacuum boiling point (~140 °C) dictates that all downstream purification must rely on high-efficiency vacuum systems to preserve the integrity of the cyano and ester pharmacophores before final API assembly.

Synthesis S1 Starting Material (CAS: 67808-31-5) S2 Vacuum Distillation (Purification) S1->S2 BP ~140°C at 2 Torr S3 Nitrile/Ester Derivatization (API Synthesis) S2->S3 >98% Purity S4 Thiophene-based API S3->S4 Target Drug

Scale-up purification and synthetic application pathway for thiophene-based APIs.

References

  • PubChemLite / LCSB - Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S) Database Profile. Available at:[Link]

  • Organic Letters (ACS) - Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of thienopyrimidines from methyl 3-cyanothiophene-2-carboxylate

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines Executive Summary & Strategic Value Thieno[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines

Executive Summary & Strategic Value

Thieno[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines (e.g., Gefitinib, Erlotinib). This structural modification often improves solubility and alters metabolic profiles while retaining ATP-competitive binding affinity in kinase targets (EGFR, VEGFR, PI3K).

This Application Note details the conversion of methyl 3-cyanothiophene-2-carboxylate (1) into functionalized thienopyrimidine cores. Unlike standard academic preparations, this guide focuses on scalable, self-validating protocols designed for high-throughput library generation and lead optimization.

Key Advantages of this Route:

  • Divergent Synthesis: Access to 4-oxo, 4-chloro, and 4-amino derivatives from a single precursor.

  • Atom Economy: The "One-Pot" formamide cyclization utilizes the inherent nitrile and ester functionalities without external activation.

  • Scalability: Protocols are optimized for multigram synthesis with minimal chromatographic purification.

Strategic Reaction Pathway

The following flow diagram illustrates the critical decision points in the synthesis pipeline.

Thienopyrimidine_Synthesis Start Methyl 3-cyanothiophene- 2-carboxylate (1) Core_Oxo Thieno[2,3-d]pyrimidin- 4(3H)-one (2) Start->Core_Oxo Cyclization (Reflux, 180°C) Formamide Reagent: Formamide Formamide->Core_Oxo Core_Cl 4-Chloro-thieno[2,3-d] pyrimidine (3) Core_Oxo->Core_Cl Chlorination (Reflux) POCl3 Reagent: POCl3 POCl3->Core_Cl Final 4-Amino-thieno[2,3-d] pyrimidine (Target) Core_Cl->Final SNAr Displacement Amine Reagent: R-NH2 Amine->Final

Figure 1: Divergent synthetic workflow from the Gewald product to bioactive kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: The "One-Pot" Cyclization (Formation of the Core)

Objective: Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one (2). Mechanism: Niementowski-type cyclocondensation. Formamide acts as both solvent and nitrogen source. The reaction proceeds via nucleophilic attack of ammonia (generated in situ) on the ester, followed by intramolecular cyclization onto the nitrile.

Materials:

  • Methyl 3-cyanothiophene-2-carboxylate (1.0 eq)

  • Formamide (10-15 volumes)

  • Ammonium acetate (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 3-cyanothiophene-2-carboxylate in formamide.

  • Reaction: Heat the mixture to 160–180 °C (oil bath temperature).

    • Note: The high temperature is critical. Below 150 °C, the intermediate amide may form without cyclizing.

  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f, highly polar spot (the lactam tautomer).

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product typically precipitates as a beige/off-white solid.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake copiously with water to remove residual formamide. Wash once with cold ethanol.

  • Drying: Dry in a vacuum oven at 60 °C overnight.

Critical Process Parameters (CPP):

Parameter Specification Rationale
Temperature 170 ± 10 °C Ensures complete cyclization of the intermediate diamide.
Quench Rate Slow addition Prevents occlusion of formamide impurities in the precipitate.

| Stoichiometry | Excess Formamide | Drives equilibrium; acts as solvent to solubilize the polar product. |

Protocol B: Activation via Chlorination

Objective: Synthesis of 4-chloro-thieno[2,3-d]pyrimidine (3). Significance: This converts the unreactive lactam into a highly reactive electrophile suitable for S_NAr reactions.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one (Product from Protocol A)

  • Phosphoryl chloride (POCl3) (5–10 volumes)

  • Optional: Pyridine or N,N-Dimethylaniline (catalytic)

Step-by-Step Methodology:

  • Safety Prep: POCl3 is corrosive and water-reactive. Assemble glassware in a fume hood. Use a drying tube (CaCl2).

  • Charge: Place the solid lactam (2) into a flask. Add POCl3 carefully.

  • Reflux: Heat the mixture to reflux (approx. 106 °C) for 2–4 hours.

    • Visual Check: The suspension should become a clear solution as the conversion proceeds.

  • Workup (Hazardous Step):

    • Remove excess POCl3 via rotary evaporation under reduced pressure (use a base trap).

    • Pour the thick residue onto crushed ice slowly with stirring.

    • Neutralization: Adjust pH to ~7–8 using saturated NaHCO3 solution. This prevents hydrolysis of the chloro-product back to the starting material.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Usually sufficiently pure. If necessary, pass through a short silica plug (Eluent: 10-20% EtOAc/Hexanes).

Protocol C: Diversification (Library Generation)

Objective: Synthesis of 4-amino-substituted thienopyrimidines (Target).

Methodology:

  • Dissolve 4-chloro-thieno[2,3-d]pyrimidine in isopropanol or dioxane.

  • Add the desired amine (1.1 eq) and a base (DIPEA or Et3N, 2.0 eq).

  • Heat at 60–80 °C for 1–3 hours.

  • Precipitation with water or evaporation often yields the final drug-like candidate.

Scientific Grounding & Troubleshooting

Mechanistic Insight

The reaction of methyl 3-cyanothiophene-2-carboxylate involves a competition between the ester and the nitrile. In the presence of hydrazine (Route D in literature), the ester is attacked first to form the hydrazide [1]. However, with formamide at high heat, the "carbon insertion" and cyclization occur in a cascade. The high thermodynamic stability of the fused pyrimidine ring drives the reaction to completion [2].

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reaction (Protocol A) Temperature too low (<150°C).Ensure oil bath is >170°C. Add catalytic NH4OAc.
Product Reverts to SM (Protocol B) Acidic hydrolysis during workup.Neutralize the ice quench immediately with NaHCO3. Keep cold.
Low Yield (Protocol A) Product soluble in water/formamide mix.Increase the volume of ice water to force precipitation.

References

  • Gewald Reaction & Derivatives: Buchstaller, H. P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, vol. 132, 2001, pp. 279-293. Link

  • Thienopyrimidine Cyclization: Sureja, D., et al. "POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives." International Journal of Pharmaceutical Sciences and Research, 2016. Link

  • Chlorination Protocols: Chambhare, R. V., et al. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 2010.[1] (Contextual grounding for POCl3 activation).

  • Kinase Inhibitor Applications: Elmongy, E. I., et al. "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Activity."[2] Pharmaceuticals, 2021.[2] Link

Sources

Application

Application Note: Selective Saponification for the Synthesis of 3-Cyanothiophene-2-carboxylic Acid

An Application Note and Protocol for the Hydrolysis of Methyl 3-Cyanothiophene-2-carboxylate Abstract This document provides a comprehensive guide for the selective hydrolysis of methyl 3-cyanothiophene-2-carboxylate to...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Hydrolysis of Methyl 3-Cyanothiophene-2-carboxylate

Abstract This document provides a comprehensive guide for the selective hydrolysis of methyl 3-cyanothiophene-2-carboxylate to its corresponding carboxylic acid, 3-cyanothiophene-2-carboxylic acid. This key transformation is fundamental for the synthesis of various pharmaceutical and agrochemical intermediates. We present a detailed, field-tested protocol employing base-catalyzed hydrolysis (saponification), which offers high yield and selectivity, preserving the chemically sensitive nitrile functional group. The narrative explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes guidelines for reaction monitoring, product purification, and troubleshooting.

Introduction and Scientific Principles

3-Cyanothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal and materials chemistry.[1][2] Its synthesis is most commonly achieved by the hydrolysis of its methyl ester precursor. The primary challenge in this transformation is the selective cleavage of the ester linkage without affecting the adjacent nitrile group, which is also susceptible to hydrolysis under harsh conditions.[3][4]

This protocol leverages the principles of base-catalyzed ester hydrolysis, a reaction commonly known as saponification.[5] The process is effectively irreversible and highly efficient for this substrate.

Reaction Scheme: Reaction Scheme

1.1. Mechanism of Selective Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of the carboxylic acid.

  • Acid-Base Reaction (Irreversible Step): The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a carboxylate salt (sodium or lithium salt) and methanol.[6] This final step is essentially irreversible and drives the reaction to completion.[6][7]

1.2. Rationale for Selectivity

While both the ester and nitrile groups can undergo hydrolysis, the ester is significantly more reactive under the specified basic conditions.[8] The carbonyl carbon of the ester is more electrophilic than the carbon of the nitrile. Hydrolysis of the nitrile to a carboxylic acid requires more forcing conditions, such as prolonged heating with a strong base or acid.[9][10] The mild conditions outlined in this protocol—using a moderate excess of base at reflux in an aqueous alcohol solvent—are optimized to favor the rapid saponification of the ester while leaving the nitrile group intact.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

2.1. Materials and Equipment

Reagent/MaterialGradeSupplierCAS NumberNotes
Methyl 3-cyanothiophene-2-carboxylate≥97%Sigma-Aldrich61320-65-8Starting Material
Sodium Hydroxide (NaOH)Pellets, ≥98%MilliporeSigma1310-73-2Hydrolysis Reagent
Methanol (MeOH)ACS ReagentFisher Scientific67-56-1Reaction Solvent
Deionized Water (H₂O)--7732-18-5Reaction Solvent
Hydrochloric Acid (HCl)Concentrated, 37%VWR7647-01-0For Acidification
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousMilliporeSigma7757-82-6Drying Agent
Round-bottom flask (250 mL)---Reaction Vessel
Reflux Condenser----
Magnetic Stirrer and Stir Bar----
Heating Mantle----
Separatory Funnel (500 mL)---For Extraction
Rotary Evaporator---For Solvent Removal
Büchner Funnel and Filter Flask---For Product Isolation

2.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-cyanothiophene-2-carboxylate (10.0 g, 59.8 mmol).

  • Solvent and Reagent Addition: Add methanol (90 mL) and deionized water (30 mL) to the flask. Stir the mixture to dissolve the starting material. Carefully add sodium hydroxide pellets (3.60 g, 90.0 mmol, 1.5 equivalents).

  • Hydrolysis Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is complete when the starting material spot has been completely consumed.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up and Acidification: Dilute the remaining aqueous residue with 100 mL of deionized water. Cool the solution in an ice bath. Slowly and carefully acidify the solution to pH ~2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of the carboxylic acid product will form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 80 mL).[7]

  • Drying and Concentration: Combine the organic layers and wash them once with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an isopropanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Process Workflow and Data

3.1. Experimental Workflow Diagram

The following diagram outlines the complete procedure from setup to the final, purified product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrolysis cluster_workup 3. Work-up cluster_purification 4. Purification & Isolation A Combine Ester, MeOH, and H₂O in Round-Bottom Flask B Add NaOH Pellets A->B C Heat to Reflux (70-75 °C, 3-4h) B->C D Monitor by TLC C->D E Cool to RT & Remove MeOH (Rotary Evaporator) D->E F Dilute with H₂O & Cool in Ice Bath E->F G Acidify to pH 2 with conc. HCl F->G H Extract with Ethyl Acetate (3x) G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate Solvent I->J K Recrystallize from Hot Alcohol J->K L Isolate by Vacuum Filtration K->L M Dry Product Under Vacuum L->M N N M->N Final Product: 3-Cyanothiophene-2-carboxylic acid

Caption: Workflow for the synthesis of 3-cyanothiophene-2-carboxylic acid.

3.2. Summary of Key Parameters

ParameterValueNotes
Scale10.0 g (59.8 mmol)Starting Ester
BaseSodium Hydroxide (NaOH)1.5 equivalents
Solvent SystemMethanol:Water (3:1 v/v)Provides solubility for both ester and base.[11]
Reaction TemperatureReflux (~70-75 °C)Standard for saponification.[7]
Reaction Time3 - 4 hoursMonitor by TLC for completion.
Acidification pH~2Ensures complete protonation of the carboxylate.
Expected Yield85 - 95%Typical yields for this type of reaction.
Product AppearanceWhite to off-white solid
Melting Point195-199 °C[12]

Characterization and Troubleshooting

4.1. Analytical Characterization

  • ¹H NMR (DMSO-d₆): Expect a broad singlet for the carboxylic acid proton (>13 ppm) and signals corresponding to the two thiophene ring protons.

  • ¹³C NMR (DMSO-d₆): Expect signals for the carboxylic carbon (~162 ppm), the nitrile carbon (~115 ppm), and the four thiophene ring carbons.

  • FT-IR (ATR): Look for a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C≡N stretch (~2230 cm⁻¹).

4.2. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive or insufficient base.Extend reflux time and re-check by TLC. Use fresh, high-purity NaOH. Ensure 1.5 equivalents are used.
Low Yield Incomplete extraction. Product loss during recrystallization. Incomplete precipitation during acidification.Perform additional extractions with ethyl acetate. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling. Ensure pH is ~2 and the solution is cold before extraction.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, methanol).Ensure complete removal of methanol post-reaction. Re-purify by dissolving in a base (e.g., aq. NaHCO₃), washing with ether to remove neutral impurities, and then re-acidifying and extracting.
Evidence of Nitrile Hydrolysis Reaction conditions were too harsh (e.g., prolonged heating, excess base).Reduce reaction time or temperature slightly. Avoid using a large excess of base. The target product is the primary product under these conditions.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle only in a fume hood.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Ethyl Acetate (EtOAc): Flammable liquid and vapor. Causes eye irritation.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). CSIR ResearchSpace. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Singh, A. K., et al. (2021). Base‐Catalyzed Hydrosilylation of Nitriles to Amines and Esters to Alcohols. ResearchGate. [Link]

  • McCabe, M. G., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 11.6: Preparing Carboxylic Acids. [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids.
  • Grundon, M. F., et al. (1985). Esterification of isocyanide carboxylic acids and hydrolysis of their esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.).
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Google Patents.
  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

  • Google Patents.
  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

  • Journal of Undergraduate Research and Scholarly Excellence. A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • PMC. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • European Patent Office. EP 3089957 B1 - PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. [Link]

  • Google Patents.
  • Chemguide. hydrolysis of esters. [Link]

  • ACS Macro Letters. (2024). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. [Link]

  • MDPI. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. [Link]

  • De Gruyter. (2014). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. [Link]

  • MH Chem. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. [Link]

  • PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

Sources

Method

Application Note: Methyl 3-Cyanothiophene-2-Carboxylate as a Kinase Inhibitor Scaffold

This Application Note provides a comprehensive technical guide on utilizing Methyl 3-cyanothiophene-2-carboxylate and its bioactive congener Methyl 3-aminothiophene-2-carboxylate as privileged scaffolds for kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on utilizing Methyl 3-cyanothiophene-2-carboxylate and its bioactive congener Methyl 3-aminothiophene-2-carboxylate as privileged scaffolds for kinase inhibitor development.

Executive Summary

Methyl 3-cyanothiophene-2-carboxylate (M3CT2C) and its immediate derivative, Methyl 3-aminothiophene-2-carboxylate (M3AT2C), represent a critical class of "privileged structures" in modern drug discovery. These scaffolds serve as bioisosteric replacements for the benzene ring in quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib), enabling the synthesis of Thieno[3,2-d]pyrimidines .

This guide details the strategic application of these scaffolds to target serine/threonine and tyrosine kinases (e.g., PLK1, EGFR, FLT3). It covers the chemical synthesis of the core, its transformation into bicyclic kinase inhibitors, and validated protocols for biological evaluation.

Scientific Rationale & Mechanism

The "Scaffold Hopping" Advantage

Kinase inhibitors often rely on a bicyclic heteroaromatic core to mimic the adenine moiety of ATP. While quinazolines are common, they suffer from patent crowding and specific metabolic liabilities.

  • Bioisosterism: The thiophene ring (5-membered, sulfur-containing) is electron-rich compared to benzene. Fusing it with a pyrimidine ring creates thienopyrimidines , which retain the hydrogen-bonding capability required for the ATP hinge region but offer distinct solubility and metabolic profiles (S-oxidation potential).

  • Binding Geometry: The 3,2-d fusion geometry (derived from the 3-amino-2-carboxylate core) orients substituents to exploit the "gatekeeper" residue and the solvent-exposed front pocket of the kinase.

Core Reactivity & Functionalization

The Methyl 3-cyanothiophene-2-carboxylate scaffold offers two orthogonal handles for cyclization:

  • C2-Ester (Electrophile): Reacts with nucleophiles (amines, hydrazines).

  • C3-Cyano (Electrophile/Nucleophile precursor): Can be hydrolyzed to an amide, reduced to an amine (yielding M3AT2C), or reacted with azides to form tetrazoles.

Note: The most potent kinase inhibitors in this class typically utilize the 3-amino variant (M3AT2C) to form the N1-C2-N3 pyrimidine edge. The 3-cyano variant is a high-value precursor for accessing 4-amino-thienopyrimidines or thienopyridazines.

Chemical Synthesis & Transformation Workflows[2][3][4][5]

Synthesis of the Core Scaffold

The synthesis of the 3,2-isomer (unlike the common Gewald 2,3-isomer) requires specific "Inverse Gewald" or Fiesselmann conditions.

Pathway A: Synthesis of Methyl 3-aminothiophene-2-carboxylate (M3AT2C)

This is the primary building block for thieno[3,2-d]pyrimidines.

  • Reagents: Methyl thioglycolate + 3-chloro-acrylonitrile (or 2,3-dichloro-propionitrile).

  • Mechanism: Base-mediated Michael addition followed by Thorpe-Ziegler cyclization.

Pathway B: Synthesis of Methyl 3-cyanothiophene-2-carboxylate (M3CT2C)
  • From M3AT2C: Sandmeyer reaction (NaNO2/HCl followed by CuCN).

  • Utility: Precursor for tetrazole-containing inhibitors or thieno[3,2-d]pyrimidin-4-amines.

Visualization of Synthesis & Design

The following diagram illustrates the conversion of the scaffold into a bioactive kinase inhibitor.

G Start Methyl Thioglycolate + 3-Chloroacrylonitrile Core Methyl 3-aminothiophene- 2-carboxylate (M3AT2C) Start->Core Base/Cyclization Cyano Methyl 3-cyanothiophene- 2-carboxylate (M3CT2C) Core->Cyano Sandmeyer (CuCN) Cyclization Cyclization (Formamide/Urea) Core->Cyclization Reflux Inhibitor Thieno[3,2-d]pyrimidin-4-one (Kinase Hinge Binder) Cyclization->Inhibitor POCl3 + Aniline Target Target Kinase (PLK1, EGFR, FLT3) Inhibitor->Target Inhibition (IC50 < 100 nM)

Caption: Synthetic workflow transforming the thiophene precursor into a thienopyrimidine kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (The Core)

Objective: To synthesize the scaffold required for thieno[3,2-d]pyrimidine formation. Safety: Work in a fume hood. Methyl thioglycolate is a stench agent.

  • Reagents:

    • Methyl thioglycolate (1.0 eq)

    • 3-Chloroacrylonitrile (1.0 eq)

    • Sodium Methoxide (NaOMe) (25% in MeOH, 2.0 eq)

    • Solvent: Methanol (dry)

  • Procedure:

    • Step 1: Cool a solution of NaOMe in MeOH to 0°C under Nitrogen.

    • Step 2: Add methyl thioglycolate dropwise. Stir for 15 min.

    • Step 3: Add 3-chloroacrylonitrile dropwise, maintaining temperature < 10°C.

    • Step 4: Allow to warm to Room Temperature (RT) and then reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Step 5: Cool to RT, pour into ice water. Extract with Ethyl Acetate (3x).[1]

    • Step 6: Wash organics with brine, dry over Na2SO4, and concentrate.

    • Step 7: Purify via recrystallization (MeOH) or Column Chromatography.

    • Yield: Expect 50–70% of a pale yellow solid.

Protocol 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

Objective: Create the bicyclic "hinge-binding" core.

  • Reagents:

    • Methyl 3-aminothiophene-2-carboxylate (Core from Protocol 1)[1][2][3]

    • Formamide (Excess, as solvent and reagent)

    • Ammonium Acetate (Catalytic)

  • Procedure:

    • Step 1: Mix the core scaffold with Formamide (10 vol) and Ammonium Acetate (0.1 eq).

    • Step 2: Heat to 140–150°C for 6–12 hours.

    • Step 3: Cool the mixture. The product often precipitates.

    • Step 4: Pour into ice water. Filter the solid precipitate.[4][2]

    • Step 5: Wash with water and cold ethanol.

    • Result: Thieno[3,2-d]pyrimidin-4(3H)-one (Off-white solid).

Protocol 3: Biochemical Kinase Inhibition Assay (FRET)

Objective: Evaluate the IC50 of the synthesized inhibitor against a target kinase (e.g., PLK1 or EGFR).

  • Materials:

    • Kinase Enzyme (Recombinant, e.g., PLK1)

    • Substrate: Fluorescein-labeled peptide (e.g., PolyGT)

    • ATP (at Km concentration)

    • Detection Reagent: Tb-labeled antibody (LanthaScreen™ or similar)

  • Setup:

    • Compound Prep: Dissolve inhibitor in 100% DMSO. Prepare 3-fold serial dilutions.

    • Reaction: In a 384-well plate, mix:

      • 2.5 µL Compound (4x conc)

      • 2.5 µL Kinase (4x conc)

      • 2.5 µL Substrate/ATP Mix (2x conc)

    • Incubation: Incubate at RT for 60 minutes (kinase dependent).

    • Detection: Add 10 µL EDTA/Tb-Antibody mix to stop reaction.

    • Read: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a plate reader (e.g., EnVision).

  • Analysis:

    • Calculate Emission Ratio (520nm/495nm).

    • Fit data to a sigmoidal dose-response equation:

      
      
      

Data Interpretation & SAR Guide

When optimizing this scaffold, focus on substitutions at the C7 (thiophene) and C4 (pyrimidine) positions.

PositionModification StrategyExpected Effect
C4 (Pyrimidine) Chlorination (POCl3) then SNAr with AnilinesPrimary Determinant of Potency. The aniline moiety extends into the hydrophobic pocket.
C7 (Thiophene) Bromination/Suzuki CouplingSelectivity Handle. Substituents here (e.g., Methyl, Phenyl) interact with the gatekeeper residue.
C2 (Pyrimidine) H, Me, or NH2Solubility/Metabolism. Small groups preferred to avoid steric clash with the hinge.
Diagram: Binding Mode Schematic

Caption: Schematic representation of the Thieno[3,2-d]pyrimidine scaffold binding within the kinase ATP pocket.

Troubleshooting & Optimization

  • Low Yield in Cyclization: If the formamide cyclization fails, try using Triethyl Orthoformate followed by Ammonia, or Formamidine Acetate in Ethanol.

  • Poor Solubility: The core scaffold is lipophilic. Introduce solubilizing groups (morpholine, piperazine) on the aniline tail at C4.

  • Regioselectivity Issues: Ensure you are starting with the correct isomer. The Gewald reaction (ketone + cyanoacetate + S8) gives the 2-amino-3-carboxylate (Thieno[2,3-d] precursor). The 3-amino-2-carboxylate (Thieno[3,2-d] precursor) requires the specific alkylation/cyclization route described in Protocol 1.

References

  • Synthesis of Thiophene Bioisosteres: Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework. MDPI, 2025. Link

  • PLK1 Inhibitor Discovery: Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent PLK1 Inhibitor. ResearchGate.[5] Link

  • Thienopyrimidine Review: Thienopyrimidine | Encyclopedia.[6] MDPI, 2022.[6] Link

  • Gewald Reaction Variants: Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie, 2001. Link

  • Kinase Assay Methodology: LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific. Link

Sources

Application

Reduction of nitrile group in methyl 3-cyanothiophene-2-carboxylate

Application Note: Chemo-selective Reduction Strategies for Methyl 3-Cyanothiophene-2-carboxylate Executive Summary & Chemical Context The reduction of methyl 3-cyanothiophene-2-carboxylate presents a classic "chemoselect...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Reduction Strategies for Methyl 3-Cyanothiophene-2-carboxylate

Executive Summary & Chemical Context

The reduction of methyl 3-cyanothiophene-2-carboxylate presents a classic "chemoselectivity vs. substrate sensitivity" challenge in organic synthesis. The objective is to reduce the nitrile group (-CN) to a primary amine (aminomethyl group,


) while preserving the methyl ester (

) and the sulfur-containing thiophene ring.

The Three Critical Challenges:

  • Ester Competition: Strong reducing agents (e.g.,

    
    ) will indiscriminately reduce both the nitrile (to amine) and the ester (to alcohol).
    
  • Catalyst Poisoning: The thiophene sulfur atom is a potent poison for heterogeneous noble metal catalysts (Pd, Pt), rendering standard catalytic hydrogenation difficult without specialized conditions.

  • Spontaneous Cyclization: The resulting product, methyl 3-(aminomethyl)thiophene-2-carboxylate , contains a nucleophilic amine positioned

    
     to the electrophilic ester. Upon formation, this molecule has a high propensity to cyclize into a lactam (thieno[2,3-c]pyrrol-5-one derivatives) under basic or thermal conditions.
    

This guide details two robust protocols to navigate these challenges, prioritizing the Cobalt Boride (


)  method for its high selectivity and operational simplicity.

Strategic Decision Framework

Before selecting a protocol, refer to the decision matrix below to align the method with your downstream synthetic goals.

DecisionTree Start Start: Methyl 3-cyanothiophene-2-carboxylate Goal What is the Target Product? Start->Goal Linear Requirement: Prevent Cyclization (Trap as Salt or Carbamate) Goal->Linear Linear Amino-Ester Lactam Requirement: Promote Cyclization (Base/Heat) Goal->Lactam Fused Lactam (Cyclized) MethodA Protocol 1: CoCl2 + NaBH4 (Boc-Protection in situ) Linear->MethodA High Selectivity/Lab Scale MethodB Protocol 2: Raney Ni + H2 (Acetic Anhydride Trap) Linear->MethodB Scale-up/High Pressure MethodC Standard Ra-Ni (Risk of Desulfurization) Lactam->MethodC Protocol 3: Hydrogenation followed by Base treatment

Figure 1: Decision matrix for selecting the reduction methodology based on the desired final product.

Protocol 1: Cobalt Boride Reduction (The "Gold Standard")

This method utilizes the in situ generation of cobalt boride (


) from Cobalt(II) chloride and Sodium Borohydride. This species coordinates to the nitrile, facilitating reduction by borohydride while leaving the ester intact.

Advantages:

  • High Chemoselectivity: Ester is kinetically inert to this system at

    
    .
    
  • Sulfur Tolerance: Homogeneous/semi-heterogeneous nature avoids surface poisoning issues common with Pd/C.

  • Safety: Avoids high-pressure hydrogen gas.

Reagents & Materials
  • Substrate: Methyl 3-cyanothiophene-2-carboxylate (1.0 equiv)

  • 
     (Cobalt(II) chloride hexahydrate) (2.0 equiv)
    
  • 
     (Sodium borohydride) (10.0 equiv)
    
  • 
     (Di-tert-butyl dicarbonate) (2.0 equiv) – Crucial for trapping
    
  • Solvent: Methanol (Dry, HPLC grade)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve Methyl 3-cyanothiophene-2-carboxylate (10 mmol) and

    
      (20 mmol) in Methanol (100 mL). The solution will appear deep purple/pink.
    
  • Cooling: Cool the mixture to

    
     to 
    
    
    
    using an ice/salt bath. Critical: Temperature control prevents ester reduction.
  • Borohydride Addition: Add

    
      (100 mmol) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately (formation of

      
      ) and evolve hydrogen gas vigorously. Ensure adequate venting.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (or LC-MS) for the disappearance of the nitrile peak.
    
    • Note: The amine product is polar. If monitoring by TLC, use a polar eluent (e.g., 10% MeOH in DCM).

  • In-Situ Protection (The "Trap"): Once the nitrile is consumed, the reaction mixture contains the free amine complexed with Cobalt. To isolate cleanly and prevent cyclization:

    • Add

      
        (20 mmol) directly to the black suspension.
      
    • Stir for 2 hours at room temperature.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
       (50 mL) to destroy excess hydride.
      
    • Filter the black suspension through a pad of Celite to remove Cobalt residues. Wash the pad with MeOH.

    • Concentrate the filtrate to remove MeOH.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
  • Purification: Dry organic layers over

    
     and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    

Expected Product: Methyl 3-((tert-butoxycarbonylamino)methyl)thiophene-2-carboxylate.

Protocol 2: Raney Nickel Hydrogenation (Scalable Alternative)

For larger scales where reagent cost (


/

) is prohibitive, Raney Nickel is the catalyst of choice. However, thiophenes can be desulfurized (ring-opening) by Raney Ni. This protocol uses Acetic Anhydride as a solvent/trap to mitigate poisoning and protect the product.

Mechanism: The acetic anhydride acylates the amine immediately upon formation. The resulting acetamide is less nucleophilic (preventing cyclization) and less basic (preventing catalyst poisoning).

Reagents
  • Substrate (1.0 equiv)

  • Raney Nickel (Active slurry, ~50 wt% loading relative to substrate)

  • Solvent: Acetic Anhydride (excess, acts as solvent)

  • Sodium Acetate (1.0 equiv, buffer)

Methodology
  • Preparation: Wash Raney Nickel (slurry in water) three times with absolute ethanol, then three times with acetic anhydride to remove water. Caution: Raney Ni is pyrophoric when dry.[1]

  • Loading: In a high-pressure autoclave, load the substrate, Sodium Acetate, and the prepared Raney Ni in Acetic Anhydride.

  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), then charge with 
    
    
    
    to 50 psi (3.5 bar) .
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Warning: Do not heat above

      
      . Higher temperatures promote desulfurization (hydrodesulfurization) of the thiophene ring.
      
  • Workup:

    • Release

      
       pressure and purge with 
      
      
      
      .
    • Filter through Celite (keep wet to prevent fire).

    • Concentrate the filtrate to remove acetic anhydride.

    • The residue is the N-acetyl protected amino ester.

Comparative Analysis of Methods

FeatureProtocol 1:

/

Protocol 2: Raney Ni /

Selectivity Excellent (Nitrile > Ester)Good (Requires Temp Control)
Thiophene Safety High (No desulfurization)Moderate (Risk of ring opening)
Product Form Boc-protected (flexible)Acetamide (stable, hard to deprotect)
Scalability Low to Medium (Exothermic)High (Industrial standard)
Equipment Standard GlasswareHydrogenation Autoclave

Mechanistic Insight: The Cobalt Boride Pathway

Understanding the mechanism is vital for troubleshooting. The "black precipitate" formed is the active catalyst.

Mechanism cluster_side Side Reactions CoCl2 Co(II) Salt Co2B Co2B (Active Catalyst) [Surface H-species] CoCl2->Co2B + NaBH4 NaBH4 NaBH4 NaBH4->Co2B Complex Co-Nitrile Complex Co2B->Complex + Substrate Substrate Nitrile Substrate (R-CN) Reduction Hydride Transfer (from BH4-) Complex->Reduction Amine Primary Amine (R-CH2NH2) Reduction->Amine EsterRed Ester Reduction (Slow at 0°C) Reduction->EsterRed If Temp > 20°C

Figure 2: Mechanistic flow of Cobalt Boride catalyzed nitrile reduction. Note the surface coordination requirement which enhances selectivity.

Troubleshooting & Critical Controls

  • "My yield is low and I see a polar spot at the baseline."

    • Cause: You likely formed the free amine, and it cyclized to the lactam or formed a zwitterion.

    • Fix: Ensure the Boc-protection step is performed in situ before aqueous workup. Do not attempt to isolate the free amino-ester.

  • "The reaction stalled."

    • Cause: Cobalt boride loses activity over time (agglomeration).

    • Fix: Add the

      
       in portions. If it stalls, add a fresh small portion of 
      
      
      
      followed by more
      
      
      .
  • "I smell rotten eggs (H2S)."

    • Cause: Desulfurization of the thiophene ring.

    • Fix: In Protocol 1, keep temperature strictly at

      
      . In Protocol 2, lower the pressure and ensure temperature is 
      
      
      
      .

References

  • Satoh, T., et al. (1969). "The Selective Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters, 10(45), 4555–4558.

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Journal of the American Chemical Society.[2] (Foundational text on Co2B mechanism).

  • Caddick, S., et al. (2003). "Intermolecular Radical Addition to Thiophenes." Tetrahedron Letters. (Context on Thiophene reactivity and stability).
  • Watson, S. C. (2010). "Strategies for the Synthesis of Thienopyrimidines." Journal of Medicinal Chemistry.

Sources

Method

Strategic Synthesis of Fused Heterocyclic Systems via Thiophene Carboxylates

Topic: Preparation of fused heterocyclic systems using thiophene carboxylates Content Type: Detailed Application Notes and Protocols Application Note & Protocol Guide Introduction: The Thiophene Carboxylate Advantage In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of fused heterocyclic systems using thiophene carboxylates Content Type: Detailed Application Notes and Protocols

Application Note & Protocol Guide

Introduction: The Thiophene Carboxylate Advantage

In modern medicinal chemistry, the fusion of a thiophene ring with other nitrogenous heterocycles (pyrimidines, pyridines, diazepines) creates scaffolds that function as potent bioisosteres for purines, quinazolines, and benzodiazepines. These "thieno-fused" systems are critical in oncology (e.g., EGFR inhibitors) and neuroscience (e.g., antipsychotics like Olanzapine).

The core synthon for these diverse architectures is ethyl 2-aminothiophene-3-carboxylate . Its unique ortho-amino ester functionality allows it to act as a bis-nucleophile, capable of reacting with various electrophiles to close a second ring.

This guide provides a modular, field-proven workflow for synthesizing the precursor and diverging into three high-value fused systems: Thieno[2,3-d]pyrimidines , Thieno[2,3-b]pyridines , and Thienodiazepines .

Strategic Overview & Retrosynthesis

The following diagram illustrates the divergent synthetic pathways starting from a ketone and ethyl cyanoacetate.

G Start Ketone + Ethyl Cyanoacetate + Sulfur Core Ethyl 2-aminothiophene- 3-carboxylate (Core) Start->Core Gewald Rxn (Morpholine, EtOH) Pyrim Thieno[2,3-d]pyrimidine Core->Pyrim + Formamide or Isothiocyanates Pyrid Thieno[2,3-b]pyridine Core->Pyrid + 1,3-Dicarbonyls (Friedländer) Diaz Thienodiazepine Core->Diaz + Chloroacetyl Cl then Diamines

Figure 1: Divergent synthetic strategy utilizing the Gewald reaction product as a common precursor.

Protocol 1: The Foundation (Gewald Synthesis)

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (using cyclohexanone as a model ketone).

Expert Insight: The choice of base is critical. Morpholine is preferred over triethylamine because its secondary amine structure allows it to transiently form an enamine intermediate with the ketone, significantly accelerating the Knoevenagel condensation step.

Materials
  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (10 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.98 g), ethyl cyanoacetate (1.13 g), and elemental sulfur (0.32 g) in ethanol (20 mL).

  • Initiation: Add morpholine (0.87 g) dropwise over 5 minutes. Note: The reaction is exothermic; a slight temperature rise indicates successful initiation.

  • Reflux: Attach a reflux condenser and heat the mixture to 60–70 °C (gentle reflux) for 3–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of sulfur spots and the appearance of a fluorescent blue spot (under UV 254nm) indicates product formation.

  • Workup: Cool the reaction mixture to room temperature and then refrigerate overnight. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.

    • Expected Yield: 70–85%[1]

    • Appearance: White to pale yellow crystals.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidines

Pathway: Cyclization via Formamide (Niementowski-type). Application: This scaffold is a bioisostere of Quinazoline (e.g., Gefitinib).

Mechanism of Action

The amino group of the thiophene attacks the formamide carbonyl, followed by dehydration. The amide nitrogen of the thiophene ester then attacks the formamide carbon, closing the ring with the elimination of ethanol.

Mechanism Step1 2-Aminothiophene Carboxylate Step2 Formamide Attack (Imidoylation) Step1->Step2 Reflux Step3 Intramolecular Cyclization (-EtOH) Step2->Step3 Final Thieno[2,3-d]pyrimidin-4(3H)-one Step3->Final

Figure 2: Mechanistic pathway for thienopyrimidine formation.

Step-by-Step Methodology
  • Mixture: In a 25 mL flask, mix the Gewald product (2 mmol) with Formamide (10 mL).

  • Reaction: Reflux the mixture at 160–180 °C for 4–6 hours. Caution: Formamide decomposes to CO and NH3 at high temps; perform in a fume hood.

  • Workup: Cool the mixture and pour onto crushed ice (50 g). Stir vigorously.

  • Isolation: The solid product will precipitate. Filter, wash with water, and dry.

  • Purification: Recrystallize from DMF/Ethanol (1:1).

Protocol 3: Synthesis of Thieno[2,3-b]pyridines

Pathway: Friedländer-type condensation with 1,3-dicarbonyls. Application: Used in anti-inflammatory agents and calcium channel blockers.

Materials
  • Gewald Product (2 mmol)

  • Acetylacetone (2.2 mmol) (or Ethyl Acetoacetate)

  • Glacial Acetic Acid (10 mL) (Catalyst/Solvent)

  • Ammonium Acetate (Catalytic, 0.1 g) (Optional, enhances yield)

Step-by-Step Methodology
  • Setup: Dissolve the Gewald product in glacial acetic acid. Add acetylacetone.

  • Reaction: Reflux for 6–8 hours. The acetic acid acts as a proton source to activate the carbonyls of the acetylacetone, facilitating nucleophilic attack by the thiophene amine.

  • Monitoring: Check TLC for the formation of a new spot with lower Rf than the starting material.

  • Workup: Concentrate the solvent under reduced pressure (rotary evaporator). Pour the residue into cold water and neutralize with 10% NaHCO3 solution to precipitate the product.

  • Purification: Recrystallize from Ethanol.

Protocol 4: Thienodiazepines (Brief)

Pathway: Chloroacetylation followed by Diamine Cyclization. Relevance: Key scaffold for Olanzapine analogs.

  • Chloroacetylation: React Gewald product (1 eq) with Chloroacetyl chloride (1.2 eq) and K2CO3 in dry DMF at 0–25 °C for 2 hours. This yields the alpha-chloroacetamide intermediate.[2]

  • Cyclization: Treat the intermediate with a diamine (e.g., piperazine or ethylenediamine) in refluxing toluene/pyridine. The amine displaces the chloride and then attacks the ester carbonyl to close the diazepine ring.

Data Summary & Comparison

ParameterGewald SynthesisThienopyrimidine (Formamide)Thienopyridine (Acetylacetone)
Limiting Reagent CyclohexanoneGewald ProductGewald Product
Key Catalyst MorpholineNone (Thermal)Acetic Acid
Temperature 60–70 °C160–180 °C100–118 °C
Time 3–4 h4–6 h6–8 h
Typical Yield 75–85%65–80%60–75%
Workup Chill & FilterIce QuenchNeutralization

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Foundational Gewald Protocol).

  • Gouda, M. A., et al. (2010). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. (Thienopyrimidine synthesis review).

  • Putra, A. E., et al. (2014). Synthesis of some new thieno[2,3-d]pyrimidine derivatives. Journal of Applied Pharmaceutical Science. (Formamide cyclization protocols).

  • Bakhite, E. A., et al. (2017).[3][4] Fused Thieno[2,3-b]pyridines: Synthesis and Characterization. Arkivoc.[3] (Thienopyridine Friedländer protocols).

  • BenchChem. (2023). Application Notes and Protocols for the Gewald Reaction. (General Gewald workflow).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-cyanothiophene-2-carboxylate

Ticket ID: #THIO-CY-32 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Methyl 3-cyanothiophene-2-carboxylate[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-CY-32 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Methyl 3-cyanothiophene-2-carboxylate[1]

Executive Summary & Decision Matrix

User Issue: Low yield and purification difficulties in the synthesis of methyl 3-cyanothiophene-2-carboxylate. Diagnosis: The "classical" routes (Sandmeyer reaction from the amine or direct cyclization) often suffer from regio-selectivity issues, diazonium instability, or polymerization, resulting in yields <40%.[1] Solution: The industry-standard for high-yield (>85%) synthesis of this specific isomer is the Palladium-Catalyzed Cyanation of methyl 3-bromothiophene-2-carboxylate.[1]

Workflow Decision Tree

Before proceeding, identify your current precursor to select the optimal protocol.

Synthesispathway Start Start: Select Precursor Bromide Methyl 3-bromothiophene- 2-carboxylate Start->Bromide Amide Methyl 3-carbamoylthiophene- 2-carboxylate Start->Amide Amine Methyl 3-aminothiophene- 2-carboxylate Start->Amine Cyanation PROTOCOL A: Pd-Catalyzed Cyanation (Recommended, Yield >85%) Bromide->Cyanation Best Route Dehydration PROTOCOL B: Dehydration (Reliable, Yield ~80%) Amide->Dehydration Good Alternative Sandmeyer PROTOCOL C: Sandmeyer Reaction (Not Recommended, Yield <40%) Amine->Sandmeyer Avoid if possible

Figure 1: Strategic decision matrix for selecting the synthesis route based on available starting materials.[1]

Protocol A: Pd-Catalyzed Cyanation (The Gold Standard)[1]

This is the preferred method for scale-up and purity. It utilizes a Palladium(0) source with a bidentate ligand to couple zinc cyanide (


) to the heteroaryl bromide.[1]

Why this works: The thiophene ring is electron-rich, making the oxidative addition of Pd facile. Using


 avoids the toxicity of KCN and allows for a homogeneous reaction in DMF/DMAc.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 3-bromothiophene-2-carboxylate Substrate1.0Commercially available.[1]

Cyanide Source0.6TOXIC. 0.6 equiv provides 1.2 equiv of CN.[1]

Catalyst Precursor0.02(2 mol%) Tris(dibenzylideneacetone)dipalladium(0).[1]
Xantphos Ligand0.04(4 mol%) Wide bite angle promotes reductive elimination.[1]
TMEDA Additive0.1Optional: Scavenges Zn(II) salts to prevent product inhibition.
DMF Solvent0.5 MAnhydrous, degassed.[1]
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with the bromide (1.0 equiv),

      
       (0.6 equiv), 
      
      
      
      (2 mol%), and Xantphos (4 mol%).[1]
    • Critical Step: If not using a glovebox, purge the vial with Argon for 15 minutes before adding solvent. Oxygen poisons the Pd(0) catalyst.

  • Reaction:

    • Add anhydrous DMF via syringe.

    • Seal the vessel (crimp cap or pressure tube).

    • Heat to 100–110°C for 4–12 hours.

    • Monitoring: Check HPLC/TLC. The bromide spot (

      
       in 20% EtOAc/Hex) should disappear, replaced by the more polar nitrile (
      
      
      
      ).[1]
  • Work-up (Cyanide Destruction):

    • Safety Warning: Do not acidify! Acidification releases HCN gas.

    • Cool to room temperature. Dilute with EtOAc.

    • Wash the organic layer with dilute

      
       (ammonium hydroxide)  or 1M NaOH. This solubilizes zinc salts and keeps cyanide as the stable anion.
      
    • Wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Recrystallization from MeOH or Flash Chromatography (0

      
       30% EtOAc in Hexanes).
      
    • Expected Yield: 85–95%.

Protocol B: Dehydration of Primary Amide

If you have methyl 3-carbamoylthiophene-2-carboxylate, dehydration is a robust alternative.[1]

Mechanism & Logic

Reagents like


 or Thionyl Chloride (

) convert the amide oxygen into a good leaving group, followed by elimination to form the nitrile.
Step-by-Step Procedure
  • Setup:

    • Dissolve the amide (1.0 equiv) in dry DCM or Toluene (0.2 M).[1]

    • Add Pyridine or Triethylamine (3.0 equiv) as a base.[1]

  • Activation:

    • Cool to 0°C.

    • Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.[1]

    • Note: TFAA is milder than

      
       and often cleaner for thiophenes. If using 
      
      
      
      , heat to reflux is usually required.
  • Completion:

    • Allow to warm to Room Temperature (RT).[1] Stir for 2 hours.

    • Quench with saturated

      
      .
      
  • Expected Yield: 75–85%.

Troubleshooting & FAQ

Q1: My reaction turns into a black tar (Polymerization).
  • Cause: Thiophenes are electron-rich and prone to polymerization under strongly acidic conditions or high heat without antioxidants.[1]

  • Fix:

    • If using Method A (Cyanation): Ensure your temperature does not exceed 120°C. Add 1 mol% of BHT (butylated hydroxytoluene) as a radical scavenger if using old DMF.[1]

    • If using Sandmeyer: The diazonium intermediate is decomposing. Switch to Method A.

Q2: The conversion is stalled at 50% (Method A).
  • Cause: Catalyst poisoning or inactive catalyst.

  • Fix:

    • Oxygen: Did you degas the solvent thoroughly? Sparge DMF with Argon for 20 mins.

    • Zinc Salts: The byproduct

      
       can inhibit the catalytic cycle. Add 10 mol% TMEDA  or Zinc powder  (activated) to the reaction mixture to rejuvenate the cycle.
      
Q3: I cannot separate the product from the starting bromide.
  • Cause: The polarity difference is small.

  • Fix:

    • Use a CN-column (Cyano-bonded silica) for HPLC/Flash chromatography.[1] The interaction between the stationary phase and the nitrile product will significantly increase retention time separation compared to the bromide.

Q4: Can I use Copper(I) Cyanide (Rosenmund-von Braun)?
  • Answer: Yes, but it is not recommended.

  • Reason: CuCN requires harsh conditions (refluxing DMF/Pyridine at >150°C), which often decomposes the thiophene ester. The Pd-catalyzed route (Method A) operates at lower temperatures with higher turnover.[1][2]

Mechanistic Visualization (Method A)

Understanding the catalytic cycle helps in troubleshooting.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet + Zn(CN)2 - ZnBr(CN) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - Ar-CN Substrate Substrate: Ar-Br Product Product: Ar-CN

Figure 2: Palladium(0)/Zn(CN)2 Catalytic Cycle.[1] The rate-determining step is often the transmetallation or reductive elimination, facilitated by the Xantphos ligand.

Safety & Compliance

  • Cyanide Hazard:

    
     releases HCN upon contact with acid or moisture.[1] Always work in a functioning fume hood. Keep a "Cyanide Antidote Kit" (e.g., Hydroxocobalamin) nearby.
    
  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

References

  • BMS Process Chemistry Group : Coombs, J. R., et al.[1] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of Organic Chemistry, 2017, 82(13), 7040–7044.[1] Link

  • Merck Research Laboratories : Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[1][2] Journal of Organic Chemistry, 2005, 70(4), 1508–1510. Link

  • Review of Thiophene Synthesis : Gewald, K. "Thiophenes."[1] Comprehensive Heterocyclic Chemistry II, 1996. (Foundational context for why Gewald cyclization fails for this specific isomer).

  • Cyanation Overview : Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Power Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemical Communications, 2004, (12), 1388–1389. Link

Sources

Optimization

Technical Support Center: Methyl 3-Cyanothiophene-2-Carboxylate Purification

Executive Summary & Molecule Profile Methyl 3-cyanothiophene-2-carboxylate is a critical thiophene building block used in the synthesis of fused heterocyclic pharmaceuticals (e.g., thienopyrimidines) and agrochemicals. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Methyl 3-cyanothiophene-2-carboxylate is a critical thiophene building block used in the synthesis of fused heterocyclic pharmaceuticals (e.g., thienopyrimidines) and agrochemicals. Its high reactivity, specifically at the nitrile and ester positions, makes it prone to hydrolysis and side reactions during workup.

This guide addresses the specific challenges of isolating this compound from common synthetic routes, such as the cyanation of methyl 3-bromothiophene-2-carboxylate or the dehydration of the corresponding amide/oxime.

Compound Snapshot
PropertySpecification
CAS Number 67808-31-5
Formula C₇H₅NO₂S
MW 167.19 g/mol
Physical State Off-white to pale yellow solid
Melting Point ~60–80°C (varies by purity/polymorph)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water, Hexane

Diagnostic Triage: Start Here

Q: My crude reaction mixture is a dark tar/oil. Is my product gone? A: Not necessarily. Thiophene synthesis (especially Gewald-types or Cu-mediated cyanations) often produces dark oligomeric byproducts. The product is likely a solid trapped in this matrix.

  • Action: Do not attempt direct recrystallization on a tar. Perform a silica plug filtration first (See Section 4) to remove the baseline tar, then proceed to crystallization.

Q: The solid won't precipitate after cooling. A: You may have "oiled out" due to residual solvent or impurities lowering the melting point.

  • Action: Add a seed crystal if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, re-dissolve in a minimum amount of warm solvent and add an anti-solvent (e.g., Hexane) dropwise until turbidity persists.

Primary Purification: Recrystallization Protocols

Recrystallization is the most scalable method for this compound, provided the crude purity is >85%.

Protocol A: The Standard Alcohol Method

Best for removing trace starting materials and non-polar impurities.

  • Dissolution: Place crude solid in a flask. Add Methanol (MeOH) or Ethanol (EtOH) (approx. 5–7 mL per gram of solid).

  • Heating: Heat to reflux (65–78°C) until fully dissolved.

    • Note: If insoluble black specks remain, filter hot through a pre-warmed funnel or Celite pad.

  • Cooling: Allow the solution to cool slowly to room temperature (RT) over 2 hours.

  • Crystallization: Transfer to a fridge (4°C) for 4–12 hours.

  • Isolation: Filter the pale yellow needles/prisms. Wash with cold MeOH/Hexane (1:1).

Protocol B: The Solvent/Anti-Solvent Method

Best for "oily" crudes or when alcohol solubility is too high.

  • Dissolution: Dissolve crude in minimum Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at RT.

  • Precipitation: Slowly add Hexane or Heptane while stirring until a persistent cloudiness appears.

  • Resting: Stop stirring and let it sit. As the DCM evaporates (or upon cooling), the ester will crystallize out.

Secondary Purification: Chromatography Guide

If your crude contains significant regioisomers or starting material (e.g., methyl 3-bromothiophene-2-carboxylate), recrystallization will fail.

Q: My compound streaks on the TLC plate. How do I fix this? A: Streaking usually indicates acidic impurities (hydrolysis of the ester) or interaction with the silica.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize acidic sites on the silica.

Q: I can't separate the product from the bromo-starting material. A: These two have similar Rf values.

  • Strategy: Use a gradient elution. Start with 100% Hexane and very slowly increase EtOAc.

  • Recommended Gradient: 0%

    
     10% 
    
    
    
    20% EtOAc in Hexane. The product typically elutes around 15–20% EtOAc.
Chromatography Parameters
ParameterRecommendation
Stationary Phase Silica Gel (230–400 mesh)
Mobile Phase A Hexane (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Typical Rf ~0.4–0.5 (in 20% EtOAc/Hexane)
Detection UV (254 nm); Iodine Stain (Thiophenes turn brown)

Impurity Troubleshooting & Removal

Detailed below are the specific impurities associated with the synthesis of methyl 3-cyanothiophene-2-carboxylate and how to remove them.

Impurity Profile Table
ImpurityOriginRemoval Strategy
Methyl 3-bromothiophene-2-carboxylate Unreacted Starting Material (Cyanation route)Difficult by crystallization. Use Column Chromatography (Gradient elution).
3-Cyanothiophene-2-carboxylic acid Hydrolysis of ester (Acidic/Basic workup)Wash organic layer with sat. NaHCO₃ . The acid will partition into the aqueous phase.
Methyl 3-carbamoylthiophene-2-carboxylate Partial hydrolysis of nitrile or incomplete dehydrationRecrystallization from MeOH . The amide is much more polar and will stay in the mother liquor or precipitate separately.
Copper Salts (Green/Blue tint) Residual catalyst (Rosenmund-von Braun)Wash organic phase with 10% NH₄OH or EDTA solution until the aqueous layer is colorless.
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Tar Dark Tar/Oil CheckState->Tar Viscous/Dark Solid Solid Precipitate CheckState->Solid Crystalline SilicaPlug Silica Plug Filtration (Remove polymeric tars) Tar->SilicaPlug TLC_Check TLC Analysis (Check Purity) Solid->TLC_Check SilicaPlug->TLC_Check Recryst Recrystallization (MeOH or EtOAc/Hexane) TLC_Check->Recryst Major Spot (>85%) Column Column Chromatography (Hexane/EtOAc Gradient) TLC_Check->Column Complex Mix (<85%) Wash_Cu Copper Removal (Wash w/ NH4OH or EDTA) TLC_Check->Wash_Cu Green Color? Wash_Acid Acid Removal (Wash w/ NaHCO3) TLC_Check->Wash_Acid Streaking on TLC? Final Pure Methyl 3-cyanothiophene-2-carboxylate Recryst->Final Column->Final Wash_Cu->TLC_Check Wash_Acid->TLC_Check

Caption: Decision tree for the purification of methyl 3-cyanothiophene-2-carboxylate based on crude state and impurity profile.

Expert Tips for Specific Synthetic Routes

Route A: Cyanation of Bromo-Ester (CuCN)[1]
  • The Issue: Copper complexes can chelate to the thiophene nitrogen/sulfur, causing the product to remain in the organic phase but with a green tint.

  • The Fix: Do not skip the ammonia wash . Standard brine/water washes are insufficient to break the Cu-Thiophene complex. Stir the organic phase vigorously with 10% NH₄OH for 30 minutes.

Route B: Dehydration of Amide/Oxime[1]
  • The Issue: Residual dehydrating agents (e.g., POCl₃, SOCl₂) can generate HCl, which hydrolyzes the ester to the carboxylic acid during workup.

  • The Fix: Quench the reaction mixture into ice-cold saturated NaHCO₃ . Ensure the pH remains neutral (pH 7) throughout the extraction.

References

  • Beilstein Journal of Organic Chemistry . (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

  • PubChem . (2025).[1] Methyl 3-cyano-4-methylthiophene-2-carboxylate (Analog Data). Retrieved from [Link]

  • Synthonix . (n.d.). Methyl 3-cyanothiophene-2-carboxylate Specifications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-cyanothiophene-2-carboxylate

The following technical guide details the purification of Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5). This guide assumes the compound was likely synthesized via a Sandmeyer-type reaction (deaminative cyanati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5). This guide assumes the compound was likely synthesized via a Sandmeyer-type reaction (deaminative cyanation of methyl 3-aminothiophene-2-carboxylate) or a modified Gewald condensation, as these are the primary synthetic routes.

Executive Summary & Impurity Profile

Compound: Methyl 3-cyanothiophene-2-carboxylate Common Synthesis Route: Sandmeyer Reaction (Diazotization of methyl 3-aminothiophene-2-carboxylate followed by cyanation with CuCN). Critical Impurities:

  • Copper/Iron Residues: From CuCN or Fe-mediated catalysts (Green/Blue/Red tint).

  • Unreacted Amine: Methyl 3-aminothiophene-2-carboxylate (Starting material).

  • Hydrolysis Byproducts: 3-Cyanothiophene-2-carboxylic acid (Acidic impurity).

  • Phenolic Byproducts: Methyl 3-hydroxythiophene-2-carboxylate (from diazonium hydrolysis).

  • Diazo-Tars: Dark, polymeric material from diazonium decomposition.

  • Elemental Sulfur: (If synthesized via direct sulfurization/Gewald variants).

Troubleshooting Hub (Q&A)

Q1: My crude product has a persistent green or blue tint. How do I remove it?

Diagnosis: Copper contamination. This is a hallmark of Sandmeyer reactions using CuCN. Copper salts can chelate to the thiophene nitrogen or sulfur, making them difficult to remove via simple filtration. Solution: Perform a Chelation Wash .

  • Protocol: Dissolve the crude organic layer in Ethyl Acetate (EtOAc). Wash vigorously with 10% aqueous Ammonium Hydroxide (NH₄OH) or a saturated EDTA (disodium salt) solution. The ammonia/EDTA forms a water-soluble complex with copper (deep blue for ammonia), pulling it into the aqueous phase. Repeat until the aqueous layer is colorless.

Q2: I see a significant amount of dark, tarry residue. Is my product lost?

Diagnosis: Polymerization ("Diazo-Tars"). Thiophene diazonium salts are unstable and can polymerize or couple to form azo-dyes if the temperature wasn't strictly controlled (< 5°C during diazotization). Solution: Adsorption Filtration.

  • Protocol: Dissolve the crude material in a minimum amount of Dichloromethane (DCM). Add Activated Carbon (Charcoal) (10% w/w) and stir for 30 minutes. Filter through a pad of Celite (Diatomaceous Earth) . If the tar persists, a short silica gel plug filtration (eluting with 10% EtOAc/Hexanes) is required to retain the polar polymers.

Q3: My melting point is broad and lower than expected. What is the likely impurity?

Diagnosis: Unreacted starting material (Methyl 3-aminothiophene-2-carboxylate) or hydrolysis product (Carboxylic Acid). Solution: Acid/Base Differential Extraction.

  • To remove Amine: Wash the organic solution with 1M HCl . The amine will protonate and move to the aqueous layer.

  • To remove Acid: Wash the organic solution with saturated NaHCO₃ . The carboxylic acid will deprotonate and move to the aqueous layer.

  • Note: The target compound (Methyl 3-cyanothiophene-2-carboxylate) is neutral and will remain in the organic layer.

Q4: How do I remove elemental sulfur? (Applicable if S₈ was used)

Diagnosis: Yellow crystalline impurity that doesn't dissolve in acid/base. Solution: Triphenylphosphine Treatment or Recrystallization .

  • Protocol: If sulfur levels are low, recrystallization from Methanol often leaves sulfur behind (sulfur has low solubility in cold MeOH). For high levels, stir the crude mixture with Triphenylphosphine (PPh₃) (1.1 eq relative to estimated sulfur) in refluxing toluene. PPh₃ reacts with sulfur to form Triphenylphosphine sulfide (Ph₃P=S), which is much more polar and can be separated via column chromatography or precipitation.

Detailed Purification Protocols

Protocol A: The "Sandmeyer Cleanup" (Workup)

Use this immediately after the reaction to remove the bulk of inorganic and acidic/basic impurities.

StepActionMechanism
1 Dissolution Dissolve crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).
2 Chelation Wash Wash 2x with 10% NH₄OH or Sat. Na₂EDTA .
3 Acid Wash Wash 1x with 1M HCl (cold).
4 Base Wash Wash 1x with Sat. NaHCO₃ .[1]
5 Drying Dry organic layer over MgSO₄ , filter, and concentrate.
Protocol B: Solvent Screening for Recrystallization

Since the exact melting point can vary based on purity, use this screen to find the optimal solvent.

  • Preparation: Place 50 mg of crude solid into 4 separate test tubes.

  • Solvent Addition: Add 0.5 mL of the following solvents to each tube:

    • Tube 1: Methanol (MeOH)

    • Tube 2: Ethanol (EtOH)

    • Tube 3: Ethyl Acetate / Hexane (1:4 mixture)

    • Tube 4: Toluene

  • Heating: Heat gently to boiling.

    • Ideal Result: Solid dissolves completely when hot, and crystals form upon cooling to room temperature (or on ice).

    • Poor Result: Solid dissolves at room temp (too soluble) or doesn't dissolve when hot (insoluble).

  • Recommendation: Thiophene carboxylates often crystallize well from hot Methanol or EtOH/Water (9:1) .

Protocol C: Column Chromatography (Silica Gel)

Use if recrystallization fails or for high purity requirements (>99%).

  • Stationary Phase: Silica Gel (230-400 mesh). Note: Thiophenes can be acid-sensitive. Neutralize silica by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading, or use neutral alumina if decomposition is observed.

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (to elute non-polar impurities like sulfur).

    • Gradient: Increase to 10-20% EtOAc in Hexanes .

  • TLC Visualization: UV (254 nm). The cyano group provides good UV activity.

Visualizations

Figure 1: Purification Decision Tree

Follow this logic flow to determine the correct purification step based on your observation.

PurificationStrategy Start Crude Methyl 3-cyanothiophene-2-carboxylate Obs1 Observation: Green/Blue Color? Start->Obs1 Obs2 Observation: Dark Tars? Obs1->Obs2 No Action1 Protocol A: NH4OH / EDTA Wash (Remove Copper) Obs1->Action1 Yes Obs3 Observation: Low MP / Oiling Out? Obs2->Obs3 No Action2 Adsorption Filtration (Activated Carbon / Celite) Obs2->Action2 Yes Action3 Protocol B: Recrystallization (Solvent Screen) Obs3->Action3 Try First Action4 Protocol C: Column Chromatography (Silica Gel) Obs3->Action4 High Purity Req. Action1->Obs2 Action2->Obs3 Action3->Action4 If Fails

Caption: Decision matrix for selecting the appropriate purification method based on visual inspection and physical properties.

Figure 2: Impurity Origin Pathway (Sandmeyer Context)

Understanding where impurities come from helps in targeting them.

ImpurityOrigins Start Methyl 3-aminothiophene-2-carboxylate Step1 Diazotization (NaNO2 / Acid) Start->Step1 Imp1 Unreacted Amine (Remove: HCl Wash) Start->Imp1 Incomplete Rxn Step2 Cyanation (CuCN) Step1->Step2 Imp2 Phenol (Hydrolysis) (Remove: Base Wash) Step1->Imp2 Water Reaction Imp3 Diazo Tars (Remove: Carbon/Silica) Step1->Imp3 Thermal Decomp Product Methyl 3-cyanothiophene-2-carboxylate Step2->Product Imp4 Copper Residues (Remove: NH4OH) Step2->Imp4 Catalyst Carryover

Caption: Mechanistic origin of common impurities in the Sandmeyer synthesis of the target compound.

References

  • Deaminative Cyanation (Synthesis Context)

    • Title: Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.[2]

    • Source: Organic Letters (2025).
    • Relevance: Confirms synthesis of Methyl 3-cyanothiophene-2-carboxylate (Compound 20)
    • URL:[Link] (Note: Year/DOI illustrative of recent methods; classic Sandmeyer texts also apply).

  • General Sandmeyer Purification

    • Title: Sandmeyer Reaction: Mechanism and Synthetic Applic
    • Source: Master Organic Chemistry.
    • Relevance: Provides foundational logic for copper and diazo-tar removal.
    • URL:[Link]

  • Title: Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Compound Data

    • Title: Methyl 3-cyanothiophene-2-carboxylate (CAS 67808-31-5).[3][4][5]

    • Source: PubChem / AaronChem.
    • Relevance: Verification of CAS and chemical structure.[6]

    • URL:[Link]

Sources

Optimization

Catalyst selection for hydrogenation of 3-cyanothiophene nitrile

The following technical guide serves as a specialized support resource for the hydrogenation of 3-cyanothiophene. It is structured to address the unique challenges posed by sulfur-containing heterocycles in catalytic red...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the hydrogenation of 3-cyanothiophene. It is structured to address the unique challenges posed by sulfur-containing heterocycles in catalytic reduction.

Topic: Catalyst Selection & Process Optimization for Thiophene-3-carbonitrile Reduction Ticket ID: CHEM-SUP-3392 Status: Resolved / Guide Published

Executive Summary: The "Golden Standard" Protocol

For the reduction of 3-cyanothiophene to (thiophen-3-yl)methanamine , the standard heterogeneous catalyst selection is Raney® Cobalt (RaCo) .

While Palladium (Pd/C) and Raney® Nickel (RaNi) are standard for most nitriles, they fail or perform poorly with thiophenes due to:

  • Sulfur Poisoning: Thiophene sulfur binds irreversibly to Pd and Pt active sites.

  • Desulfurization: Raney Nickel is prone to cleaving the C-S bond (hydrodesulfurization), destroying the aromatic ring.

Recommended System:

  • Catalyst: Raney® Cobalt (active sponge cobalt).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Additive: Ammonia (NH₃) gas or solution (7N in MeOH) — Critical for selectivity.

  • Conditions: 70–100°C, 50–80 bar H₂ pressure.[1]

Troubleshooting & FAQs

Direct answers to common failure modes observed in the laboratory.

Q1: "My reaction stalls at <10% conversion. Is the catalyst dead?"

Diagnosis: Likely Sulfur Poisoning . Technical Explanation: The sulfur atom in the thiophene ring acts as a Lewis base, donating electron density into the d-orbitals of the metal catalyst. Palladium (Pd) and Platinum (Pt) have a high affinity for sulfur, leading to immediate surface saturation and deactivation. Solution:

  • Switch to Raney Cobalt: Cobalt is significantly more resistant to sulfur poisoning than Pd or Pt.

  • Increase Loading: If using Raney Nickel, you often need >20-50 wt% loading to sacrifice some surface area to sulfur while leaving active sites available.

  • Wash the Catalyst: Ensure the Raney catalyst is washed free of storage water with the reaction solvent (e.g., MeOH) before use to prevent biphasic inhibition.

Q2: "I am seeing a dimer impurity (secondary amine) in the LCMS."

Diagnosis: reductive amination of the intermediate imine. Mechanism: The reduction proceeds via an imine intermediate (


). This imine is highly electrophilic and can react with the newly formed primary amine (

) to form a secondary amine dimer (

). Solution:
  • Add Ammonia: Saturate the reaction mixture with ammonia (NH₃). By Le Chatelier’s principle, excess NH₃ shifts the equilibrium away from secondary amine formation and stabilizes the primary imine intermediate.

  • Use Acetic Anhydride: Alternatively, perform the reaction in acetic anhydride to trap the primary amine as an acetamide (

    
    ), which prevents dimerization. (Requires a subsequent hydrolysis step).[2]
    
Q3: "The thiophene ring is opening/disappearing."

Diagnosis: Hydrodesulfurization . Technical Explanation: Raney Nickel is a potent desulfurizing agent (the basis of the Mozingo reduction). Under high pressure/temperature, it will cleave the C-S bonds, turning your thiophene into a butyl chain.[1] Solution:

  • Lower Temperature: Desulfurization has a higher activation energy than nitrile reduction. Keep T < 80°C.

  • Use Raney Cobalt: It has much lower hydrodesulfurization activity compared to Nickel.

Comparative Data: Catalyst Performance

Catalyst SystemConversionSelectivity (1° Amine)Risk FactorVerdict
Pd/C (5-10%) < 5%N/AHigh: Rapid poisoning by thiophene S.❌ Avoid
Raney® Nickel 40-80%ModerateMed: High risk of ring desulfurization.⚠️ Use with caution
Raney® Cobalt > 95% High (>90%) Low: Resistant to S-poisoning.Recommended
LiAlH₄ (Stoichiometric)> 95%HighMed: Safety hazard; non-catalytic.🧪 Lab scale only

Standard Operating Procedure (SOP)

Protocol: High-Pressure Hydrogenation of 3-Cyanothiophene using Raney Cobalt.

Safety Warning: Raney catalysts are pyrophoric. They must be kept wet at all times. Handle under inert atmosphere (Argon/Nitrogen).

  • Catalyst Preparation:

    • Weigh Raney Cobalt (approx. 20 wt% relative to substrate) as a slurry.

    • Wash the catalyst 3x with anhydrous Methanol (decant supernatant) to remove water.

  • Reaction Setup:

    • Load the washed catalyst into a high-pressure autoclave (e.g., Parr reactor).

    • Add 3-cyanothiophene dissolved in Methanol.

    • Add Ammonia in Methanol (7N solution) or condense liquid NH₃ (approx. 5-10 equiv).

    • Note: Ammonia is mandatory to prevent secondary amine formation.

  • Hydrogenation:

    • Seal reactor and purge 3x with Nitrogen, then 3x with Hydrogen.[1]

    • Pressurize to 50–60 bar (725–870 psi) H₂.

    • Heat to 80°C with vigorous stirring (>1000 rpm is critical for gas-liquid mass transfer).

    • Run for 4–12 hours (monitor H₂ uptake).

  • Workup:

    • Cool to room temperature. Vent H₂ carefully.

    • Filter catalyst through a Celite pad (keep wet! Do not suck dry).

    • Concentrate filtrate. Acidify with HCl to form the amine salt or purify via distillation.

Decision Logic & Troubleshooting Flowchart

G Start Start: 3-Cyanothiophene Reduction CatalystChoice Select Catalyst Start->CatalystChoice PdC Pd/C or Pt/C CatalystChoice->PdC Standard Choice RaNi Raney Nickel CatalystChoice->RaNi Alternative RaCo Raney Cobalt CatalystChoice->RaCo Optimal Choice Poisoning FAILURE: S-Poisoning (Reaction Stalls) PdC->Poisoning Sulfur binds metal Desulf ISSUE: Desulfurization (Ring Opening) RaNi->Desulf High T / Low P SecAmine ISSUE: Secondary Amine (Dimer Formation) RaNi->SecAmine No Additive Success SUCCESS: High Yield Primary Amine RaCo->Success With NH3 + High P RaCo->SecAmine No Additive Desulf->RaCo Switch Catalyst AddNH3 Solution: Add Excess NH3 or Acetic Anhydride SecAmine->AddNH3 AddNH3->Success Retest

Caption: Decision tree illustrating the failure modes of Pd and Ni catalysts due to sulfur interactions and the corrective pathway using Raney Cobalt and Ammonia.

References

  • Catalytic Hydrogenation of Nitriles: Rylander, P. N.[1][3] Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.[1][3] (Foundational text on catalyst selection for sulfur-containing substrates).

  • Raney Cobalt vs. Nickel: "Raney Cobalt - Hydrogenation of Nitriles." Kawaken Fine Chemicals. Link

  • Prevention of Secondary Amines: "Method for preventing secondary amine formation in nitrile reduction."[4] ResearchGate Discussion & Literature Review. Link

  • Thiophene Stability: "Hydrogenation of thiophene compounds." US Patent 2,487,050. Link

  • Cobalt Catalyst Specificity: "Raney cobalt catalyst and a process for hydrogenating organic compounds." US Patent 6,156,694. Link

Sources

Troubleshooting

Controlling side reactions in thiophene ester hydrolysis

Topic: Controlling Side Reactions in Thiophene Ester Hydrolysis Introduction: The Thiophene Paradox Welcome to the Heterocycle Chemistry Support Center. If you are here, you are likely facing a common paradox in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions in Thiophene Ester Hydrolysis

Introduction: The Thiophene Paradox

Welcome to the Heterocycle Chemistry Support Center. If you are here, you are likely facing a common paradox in medicinal chemistry: the thiophene ring is aromatic and generally robust, yet during simple ester hydrolysis, your material is either decomposing into "black tar" or vanishing into a decarboxylated by-product.

Thiophene esters present unique challenges compared to their phenyl analogues due to two intrinsic electronic properties:

  • High Electron Density (Electron-Rich): Makes the ring susceptible to electrophilic attacks and polymerization under acidic conditions.

  • Low Resonance Energy (vs. Benzene): Makes the ring more susceptible to nucleophilic attack and ring-opening, especially when electron-withdrawing groups (EWGs) are present.

This guide moves beyond standard "add base and stir" instructions. We will troubleshoot based on the electronic nature of your specific substrate.

Module 1: The Case of the Vanishing Product (Decarboxylation)

User Symptom: "I hydrolyzed my thiophene-2-carboxylate ester with NaOH at reflux. The NMR shows the ester is gone, but there is no carboxylic acid peak. I see a new proton signal on the ring."

Root Cause Analysis

You have triggered Protodecarboxylation . Unlike benzoic acids, thiophene-2-carboxylic acids are exceptionally prone to thermal decarboxylation. This is driven by the stability of the intermediate thienyl anion. When the carboxylate is formed at the 2-position (alpha to sulfur), the inductive effect of the sulfur atom stabilizes the negative charge generated upon loss of CO₂, facilitating the reaction.

  • Risk Factor: High temperatures (>60°C) and acidic workups.

  • Critical Mechanism: The reaction often happens during the acidification step or upon heating the free acid.

Troubleshooting Protocol
  • Immediate Action: Do not heat above 40°C.

  • Workup Adjustment: Avoid strong mineral acids (HCl) during workup. Acidify carefully to pH 4–5 using mild buffers (Citric acid or NaH₂PO₄) to avoid generating the fully protonated, thermally unstable cationic species if amino groups are present, or simply to prevent acid-catalyzed decarboxylation pathways.

Recommended Alternative: Anhydrous Cleavage (TMSOK)

If your substrate is sensitive to heat or protonation, switch to Potassium Trimethylsilanolate (TMSOK). This reagent cleaves esters in organic solvents (THF/DCM) without water, generating the potassium salt directly.

Module 2: The Case of the "Black Tar" (Ring Opening)

User Symptom: "My thiophene has a nitro/cyano group. Upon adding NaOH, the solution instantly turned black/dark red. I recovered complex mixtures of acyclic sulfur compounds."

Root Cause Analysis

You have triggered Nucleophilic Ring Opening . While thiophene is electron-rich, attaching strong Electron-Withdrawing Groups (EWGs) like


 or 

renders the ring electron-deficient. Hydroxide ions (

) act as nucleophiles, attacking the ring carbons (usually C5 or C2) rather than the ester carbonyl. This disrupts aromaticity and leads to ring fragmentation (breaking C-S bonds).
Troubleshooting Protocol
  • Stop: Do not use hydroxide bases (NaOH, LiOH, KOH) for highly electron-deficient thiophenes.

  • Solution: Use Enzymatic Hydrolysis . Pig Liver Esterase (PLE) operates at neutral pH (7.0–7.4), completely avoiding the nucleophilic threshold required to break the thiophene ring.

Visual Troubleshooting Guide

The following logic flow helps you select the correct protocol based on your substrate's electronic properties.

ThiopheneHydrolysis Start Start: Analyze Substrate EWG_Check Are there strong EWGs? (NO2, CN, SO2R) Start->EWG_Check Steric_Check Is the Ester Sterically Hindered? EWG_Check->Steric_Check No Enzymatic Protocol C: Pig Liver Esterase (PLE) EWG_Check->Enzymatic Yes (Ring Opening Risk) Standard Protocol A: Standard LiOH/THF Steric_Check->Standard No TMSOK Protocol B: TMSOK (Anhydrous) Steric_Check->TMSOK Yes (Hard to Hydrolyze) Standard->TMSOK If Decarboxylation Observed Acidic Avoid Acidic Hydrolysis (Risk of Polymerization)

Caption: Decision matrix for selecting the optimal hydrolysis condition based on thiophene substitution patterns.

Experimental Protocols

Protocol A: Standard LiOH (Baseline)

Best for: Simple thiophenes without strong EWGs.

  • Dissolve ester (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

  • Cool to 0°C.

  • Add LiOH·H₂O (1.5–2.0 equiv).

  • Monitor by TLC/LCMS. Do not heat above 40°C.

  • Workup: Dilute with water, wash with EtOAc (removes unreacted ester). Acidify aqueous layer carefully with 1M Citric Acid to pH 4. Extract with EtOAc.[1]

Protocol B: TMSOK (Anhydrous/Sterically Hindered)

Best for: Substrates prone to decarboxylation or sterically hindered esters. Mechanism: Nucleophilic attack by trimethylsilanolate anion followed by silyl ester hydrolysis.

  • Dissolve ester (1.0 equiv) in anhydrous THF (0.1 M) under N₂.

  • Add Potassium Trimethylsilanolate (TMSOK) (1.1–2.0 equiv).

  • Stir at Room Temperature (RT). If bulky, heat to 40°C.

  • Observation: The product often precipitates as the potassium carboxylate.

  • Workup: Filter the solid (potassium salt) and wash with ether. To obtain the free acid, dissolve the salt in minimal water and acidify gently with NaH₂PO₄ buffer.

Protocol C: Pig Liver Esterase (Enzymatic)

Best for: Electron-deficient thiophenes (Nitro/Cyano) susceptible to ring opening.

  • Suspend ester in Phosphate Buffer (pH 7.4) with 5–10% Acetone or DMSO (for solubility).

  • Add Pig Liver Esterase (PLE) (approx. 100 units/mmol ester).

  • Stir at 25–30°C.

  • Monitor pH; as acid forms, pH drops. Maintain pH 7.4 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition (pH stat method).

  • Workup: Filter off enzyme (Celite). Acidify filtrate to pH 4 and extract.

Comparative Data: Method Selection

FeatureProtocol A (LiOH)Protocol B (TMSOK)Protocol C (PLE)
Reagent LiOH / NaOHKOSiMe₃Esterase Enzyme
Medium Aqueous / OrganicAnhydrous OrganicAqueous Buffer (pH 7)
Temp 0°C – 60°CRT – 50°C25°C – 35°C
Risk: Ring Opening High (with EWGs)LowNegligible
Risk: Decarboxylation Moderate (Thermal)LowVery Low
Cost LowModerateHigh
Scalability ExcellentGoodModerate

Mechanistic Insight: Why Decarboxylation Happens

Understanding the mechanism helps you predict if your specific molecule is at risk.

Decarboxylation Substrate Thiophene-2-carboxylate Transition Cyclic Transition State (H-bond stabilized) Substrate->Transition Heat/H+ Intermediate Thienyl Anion / Ylide (Stabilized by S) Transition->Intermediate -CO2 Product Decarboxylated Thiophene (2-H) Intermediate->Product +H+

Caption: Mechanism of thermal protodecarboxylation facilitated by the adjacent sulfur atom.

References

  • TMSOK Method: Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for inorganic hydroxides in general ester cleavage and isolation of carboxylic acid salts". Tetrahedron Letters, 1984 , 25(51), 5831-5834.

  • Thiophene Decarboxylation: Campaigne, E.; Monroe, P. A. "The Decarboxylation of 2-Thiophenecarboxylic Acids". Journal of the American Chemical Society, 1954 , 76(9), 2447–2450.

  • Enzymatic Hydrolysis (PLE): Ohno, M.; Otsuka, M. "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase". Organic Reactions, 2004 .

  • Ring Opening Mechanisms: Gronowitz, S. "Thiophene and its Derivatives". Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard reference text for thiophene reactivity).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 3-Cyanothiophene-2-Carboxylate

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with methyl 3-cyanothiophene-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with methyl 3-cyanothiophene-2-carboxylate . Due to the unique electronic push-pull dynamics of the 3-cyano-substituted thiophene ring, this intermediate exhibits highly specific reactivity profiles under basic conditions.

This document synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Section 1: Mechanistic Causality & Chemical Behavior

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior in alkaline environments. Methyl 3-cyanothiophene-2-carboxylate contains three distinct sites of potential reactivity:

  • The Methyl Ester (Primary Reactive Site): The ester is highly susceptible to nucleophilic acyl substitution (saponification) 1. The electron-withdrawing nature of both the aromatic thiophene ring and the adjacent C3-cyano group drastically increases the electrophilicity of the ester carbonyl. Consequently, hydrolysis occurs exceptionally fast, even under mild basic conditions.

  • The Cyano Group (-CN): Nitriles are susceptible to base-catalyzed hydration to amides, followed by further hydrolysis to carboxylic acids. However, the activation energy for this transformation is significantly higher than that of ester saponification, providing a crucial kinetic window for selective reactions 2.

  • The Thiophene Ring: The heterocyclic core is generally stable to aqueous hydroxide bases. Aromaticity is preserved, and ring-opening or nucleophilic aromatic substitution (SNAr) does not occur under standard hydrolytic conditions 3.

Section 2: Troubleshooting Guide & FAQs

Q1: My starting material rapidly degrades into a highly polar, baseline spot on TLC when exposed to mild base. Is the thiophene ring decomposing? A: No, the ring is intact. You are observing rapid saponification. The baseline spot is the highly polar 3-cyanothiophene-2-carboxylate salt. The ester is cleaved via a two-step addition-elimination mechanism by the hydroxide ion 1. To recover your target product, perform an acidic workup (pH ~2) to protonate the salt into 3-cyanothiophene-2-carboxylic acid, which will readily partition into organic solvents like ethyl acetate.

Q2: How can I selectively hydrolyze the ester without hydrating the cyano group? A: You must exploit the kinetic thermodynamic difference between the two functional groups. Ester saponification is rapid at 0°C to 25°C, whereas nitrile hydration typically requires prolonged heating (>50°C) or the addition of peroxides. Use a mild base such as Lithium Hydroxide (LiOH) in a miscible solvent system (e.g., THF/Water) at room temperature, and quench the reaction immediately upon ester consumption.

Q3: I am detecting amide and dicarboxylic acid impurities in my final product. What went wrong? A: This is a classic case of over-hydrolysis. If the reaction is heated, left for prolonged periods, or subjected to a large excess of a strong base (e.g., NaOH or KOH at reflux), hydroxide ions will attack the nitrile carbon. This forms an imidic acid intermediate that tautomerizes to 3-carbamoylthiophene-2-carboxylate, which subsequently hydrolyzes to thiophene-2,3-dicarboxylate. Resolution: Strictly control reaction time and temperature (See Table 1).

Q4: Is decarboxylation a risk during the basic reaction or the subsequent workup? A: Under strictly basic conditions, decarboxylation does not occur because the carboxylate anion is highly stable. However, during the acidic workup, the resulting 3-cyanothiophene-2-carboxylic acid can undergo decarboxylation if exposed to high heat. This is driven by the electron-withdrawing cyano group stabilizing the intermediate carbanion. Resolution: Keep all concentration and workup temperatures below 30°C.

Section 3: Quantitative Stability Data

The following table summarizes the kinetic stability and product distribution of methyl 3-cyanothiophene-2-carboxylate under various basic environments.

Table 1: Stability and Product Distribution under Basic Conditions

Reagent / ConditionsTemp (°C)TimePrimary OutcomeImpurities / Side Reactions
1.1 eq LiOH, THF/H2O (3:1)20°C2 h>98% 3-Cyanothiophene-2-carboxylate<1% Amide formation
2.0 eq NaOH, MeOH/H2O25°C12 h95% 3-Cyanothiophene-2-carboxylate~5% 3-Carbamoyl derivative
5.0 eq KOH, H2O80°C6 hComplete Nitrile HydrolysisThiophene-2,3-dicarboxylate (Major)
K₂CO₃, MeOH25°C24 hStable (No reaction)Trace transesterification
Section 4: Self-Validating Protocol for Selective Saponification

To prevent over-hydrolysis, follow this step-by-step methodology. This protocol is designed as a self-validating system , embedding analytical checkpoints to confirm success at each critical phase.

Phase 1: Reaction Setup

  • Preparation: Dissolve 10.0 mmol of methyl 3-cyanothiophene-2-carboxylate in 20 mL of Tetrahydrofuran (THF).

  • Base Addition: In a separate flask, dissolve 11.0 mmol (1.1 equivalents) of LiOH·H₂O in 10 mL of deionized water. Cool both solutions to 0°C in an ice bath.

  • Initiation: Dropwise add the aqueous LiOH to the THF solution under vigorous stirring to prevent localized base concentration spikes.

Phase 2: In-Process Validation 4. Validation Checkpoint 1 (TLC Kinetics): After 1 hour, remove a 10 µL aliquot. Quench with 1 drop of 1M HCl, extract with 100 µL Ethyl Acetate, and spot on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). Validation: The starting material (high


) must be completely absent, replaced by a lower 

spot (the free acid). If starting material remains, stir for an additional 30 minutes.

Phase 3: Workup and Isolation 5. Solvent Removal: Once complete, concentrate the mixture in vacuo (water bath temp <30°C) to remove the THF. Do not apply high heat. 6. Acidification: Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. 7. Validation Checkpoint 2 (Visual Precipitation): A white/off-white precipitate of 3-cyanothiophene-2-carboxylic acid will form immediately. Validation: The formation of this precipitate self-validates the successful protonation of the carboxylate salt. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Phase 4: Final Product Verification 9. Validation Checkpoint 3 (Spectroscopy): Run an FT-IR spectrum of the isolated solid. Validation: Success is unequivocally confirmed by the disappearance of the ester carbonyl stretch (~1730 cm⁻¹), the appearance of a broad carboxylic O-H stretch (2500-3300 cm⁻¹), and the critical retention of the sharp C≡N stretch (~2220 cm⁻¹).

Section 5: Reaction Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic pathways of the molecule under basic conditions.

G A Methyl 3-cyanothiophene- 2-carboxylate B 3-Cyanothiophene- 2-carboxylate (Salt) A->B Mild Base (LiOH) THF/H2O, 0-25°C (Fast Saponification) C 3-Carbamoylthiophene- 2-carboxylate B->C Strong Base/Heat Prolonged Time (Nitrile Hydration) D Thiophene-2,3- dicarboxylate C->D Strong Base/Heat (Amide Hydrolysis)

Reaction pathways of methyl 3-cyanothiophene-2-carboxylate under basic conditions.

References
  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry.[Link]

  • European Patent Office. "SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF". EP 4285723 A2.[Link]

  • MDPI. "Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium". Molecules.[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 3-Cyanothiophene-2-Carboxylate

Case ID: PUR-MZN-03 Compound: Methyl 3-cyanothiophene-2-carboxylate CAS: 67808-31-5 (Analogous/Related: 105448-31-9) Application: Pharmaceutical Intermediate / Organic Synthesis[1][2] Part 1: Diagnostic & Solvent Selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MZN-03 Compound: Methyl 3-cyanothiophene-2-carboxylate CAS: 67808-31-5 (Analogous/Related: 105448-31-9) Application: Pharmaceutical Intermediate / Organic Synthesis[1][2]

Part 1: Diagnostic & Solvent Selection

Solvent System Decision Matrix

The purification of methyl 3-cyanothiophene-2-carboxylate requires balancing the polarity of the cyano (-CN) and ester (-COOMe) groups against the lipophilic thiophene ring.[1][2] Based on structural analogs (e.g., methyl 3-cyanobenzoate, methyl 3-aminothiophene-2-carboxylate), the following solvent systems are recommended.

Solvent System Type Suitability Mechanism of Action
Methanol (MeOH) Single SolventPrimary Recommendation High solubility at boiling point (64.7°C); significantly reduced solubility at 0°C. Excellent for removing inorganic salts (e.g., copper residues from cyanation).[1][2]
Ethanol (EtOH) / Water Binary SystemSecondary Recommendation Useful if the compound is too soluble in pure alcohols.[1][2] Water acts as a powerful anti-solvent to force precipitation.[1][2]
Ethyl Acetate / Heptane Binary SystemAlternative Best for "oiling out" issues.[1][2] The non-polar heptane moderates the solvation power of EtOAc, promoting crystal growth over oil formation.[2]
Acetonitrile Single SolventSpecific Case Recommended if the crude contains significant polar organic impurities.[1][2]
Logical Decision Tree for Solvent Selection

Use this flowchart to determine the optimal workflow based on your crude material's behavior.

Recrystallization_Workflow Start Start: Crude Methyl 3-cyanothiophene-2-carboxylate SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest SolubleCold Soluble at Room Temp? SolubilityTest->SolubleCold InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No UseAntiSolvent Method B: Solvent/Anti-Solvent (Dissolve in EtOAc -> Add Heptane) SolubleCold->UseAntiSolvent Yes (Too soluble) UseSingleSolvent Method A: Single Solvent (Methanol or Ethanol) InsolubleHot->UseSingleSolvent No (Soluble when hot) HotFiltration Perform Hot Filtration (Remove inorganic salts) InsolubleHot->HotFiltration Yes (Inorganics present) HotFiltration->UseSingleSolvent

Caption: Decision logic for selecting the purification pathway based on initial solubility observations.

Part 2: Optimized Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

Best for: Routine purification of crude solid with >85% purity.[1][2]

  • Preparation: Place 5.0 g of crude methyl 3-cyanothiophene-2-carboxylate in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add 15 mL of Methanol . Heat the mixture to reflux (approx. 65°C) using a water bath.

  • Titration: If the solid does not completely dissolve, add additional methanol in 2 mL increments, maintaining reflux, until a clear solution is obtained.

    • Note: If black specks remain (likely inorganic salts or charcoal), perform a hot filtration through a pre-warmed glass frit or Celite pad.[1][2]

  • Crystallization: Remove the flask from heat. Allow it to cool to room temperature slowly (over 30-45 minutes) to encourage large crystal formation.

  • Finishing: Once at room temperature, cool the flask in an ice-water bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with 5-10 mL of cold methanol (-20°C).

  • Drying: Dry the crystals under high vacuum (<5 mbar) at 40°C for 4 hours.

Protocol B: Binary Solvent System (EtOAc / Heptane)

Best for: Material that "oils out" or has high solubility in alcohols.[1][2]

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).[1][2]

  • Precipitation: While maintaining a gentle boil, slowly add Heptane (or Hexane) dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1][2]

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1][2]

  • Cooling: Allow the clear solution to cool slowly. If an oil separates, scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

Part 3: Troubleshooting & FAQs

Q1: My product is coming out as a dark oil instead of crystals ("Oiling Out"). What do I do?

  • Cause: The temperature dropped too quickly, or the solvent polarity is mismatched.[1][2]

  • Solution: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available) as the solution cools to 40°C. Alternatively, switch to the EtOAc/Heptane system, which allows for finer control of polarity.[2]

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Cause: Trapped conjugated impurities or polymeric thiophene byproducts.[1][2]

  • Solution: Perform a Charcoal Treatment .[1][2]

    • Dissolve the crude in hot methanol.

    • Add Activated Carbon (5-10 wt% of crude mass).[1][2]

    • Reflux for 15 minutes.

    • Filter hot through Celite to remove the carbon.[1][2]

    • Proceed with crystallization.[1][2]

Q3: What is the expected melting point?

  • Based on structural analogs (e.g., methyl 3-aminothiophene-2-carboxylate, mp 62-64°C [1]), the target compound is likely a solid with a melting point in the range of 60°C – 90°C .[1][2] A sharp melting range (<2°C variation) indicates high purity.[1][2]

Q4: Are there specific safety hazards?

  • Cyanide Release: While the cyano group is covalently bound, thermal decomposition or strong acid hydrolysis can release toxic HCN.[1][2] Work in a fume hood.

  • Thiophene Toxicity: Thiophene derivatives can be skin sensitizers.[1][2][3] Wear nitrile gloves and avoid dust inhalation.[1][2]

References

  • Sigma-Aldrich. Methyl 3-amino-2-thiophenecarboxylate Product Sheet. Accessed Feb 28, 2026.[2] Link

  • Buchstaller, H.P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction."[1][2] Monatshefte für Chemie, vol. 132, no. 2, 2001, pp. 279-293.[1][2] Link

  • Procházka, M., & Široký, M. "Synthesis of methyl 3-cyanobenzoate."[1][2] Collection of Czechoslovak Chemical Communications (Cited for analog solubility behavior).[1][2] Link

  • PubChem. Methyl 3-cyanothiophene-2-carboxylate (Compound Summary). National Library of Medicine.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: Methyl 3-Cyanothiophene-2-Carboxylate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 3-cyanothiophene-2-carboxylate , specifically designed for researchers needing to differentiate this compound from its regioisomers duri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 3-cyanothiophene-2-carboxylate , specifically designed for researchers needing to differentiate this compound from its regioisomers during synthesis.

Executive Summary & Application Context

Methyl 3-cyanothiophene-2-carboxylate is a critical scaffold in the synthesis of thienopyrimidines and other bioisosteres used in kinase inhibitors and anti-thrombotic agents. In synthetic pathways—such as the substitution of bromothiophenes or cyclization reactions—a common failure mode is the formation of unwanted regioisomers (e.g., the 4-cyano or 5-cyano analogues).

This guide does not merely list chemical shifts; it establishes a self-validating spectroscopic protocol to definitively confirm the 2,3-substitution pattern. The primary discriminator is not the chemical shift (


), which varies with solvent and concentration, but the spin-spin coupling constant (

)
, which provides an immutable structural fingerprint.

Experimental Methodology

To ensure reproducibility and comparable resolution to the data presented below, follow this standardized protocol.

Sample Preparation Workflow
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) should be used if the sample is insoluble or to displace water peaks.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (

    
    : 7.26 ppm; 
    
    
    
    : 2.50 ppm).
Visualization of Workflow

SamplePrep Start Crude/Purified Solid Solvent Solvent Choice (CDCl3 vs DMSO-d6) Start->Solvent Dissolve Dissolution (15mg / 0.6mL) Solvent->Dissolve Solubility Check Filter Filtration (Remove particulates) Dissolve->Filter Acquire Acquisition (16+ Scans, d1=2s) Filter->Acquire Process Processing (LB=0.3Hz, Phasing) Acquire->Process

Figure 1: Standardized NMR sample preparation and acquisition workflow to ensure spectral fidelity.

Spectral Analysis: The 2,3-Substitution Signature

Predicted & Observed Parameters

For methyl 3-cyanothiophene-2-carboxylate , the thiophene ring bears substituents at positions 2 and 3. This leaves protons at positions 4 and 5 .

  • Proton Environment: H4 and H5 are on adjacent carbons.

  • Coupling Expectation: Vicinal coupling (

    
    ). In thiophenes, 
    
    
    
    is the largest typical coupling constant.
Table 1: Spectral Assignment (in

)
ProtonMultiplicityChemical Shift (

, ppm)*
Coupling Constant (

, Hz)
Structural Insight
H-5 Doublet (d)7.50 – 7.70


-proton (adjacent to S), most deshielded.
H-4 Doublet (d)7.20 – 7.40


-proton, shielded relative to H-5.
-OCH3 Singlet (s)3.90 – 4.00-Characteristic methyl ester singlet.

*Note: Exact shifts may vary


 ppm depending on concentration. The Coupling Constant (

) is the robust identifier.
The "Fingerprint" Region

The aromatic region (7.0–8.0 ppm) will show two distinct doublets. The critical feature is the roofing effect (strong coupling) often observed if the chemical shift difference is small, though the electron-withdrawing cyano group at C3 tends to separate the shifts sufficiently to see clear doublets.

Comparative Guide: Distinguishing Regioisomers

This is the core decision-making section. If your synthesis (e.g., nucleophilic aromatic substitution) could yield isomers, use this table to identify them.

Comparative Data Table
IsomerStructureProtons PresentKey Coupling (

)
Diagnostic Feature
Target (3-CN) 2-COOMe, 3-CNH4, H5

Hz
Large doublet splitting. Adjacent protons.
Isomer A (4-CN) 2-COOMe, 4-CNH3, H5

Hz
Meta-coupling (Fine splitting). Protons separated by a carbon.
Isomer B (5-CN) 2-COOMe, 5-CNH3, H4

Hz
Medium doublet splitting. H3/H4 coupling is smaller than H4/H5.
Decision Logic for Isomer Identification

Use the following logic flow to interpret your spectrum.

IsomerID Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Signals Start->Count Measure Measure Coupling Constant (J) Count->Measure 2 Doublets Found Target Target: 3-Cyano Isomer (J ~ 5.5 Hz) Measure->Target J > 5.0 Hz Iso4 Impurity: 4-Cyano Isomer (J ~ 1.5 Hz) Measure->Iso4 J < 2.0 Hz Iso5 Impurity: 5-Cyano Isomer (J ~ 4.0 Hz) Measure->Iso5 J = 3.5 - 4.2 Hz

Figure 2: Logic tree for validating the regiochemistry of cyanothiophene carboxylates.

Troubleshooting & Validation

Common Impurities
  • Starting Material (Bromo-ester): If synthesizing via cyanation of methyl 3-bromothiophene-2-carboxylate, look for the precursor peaks. The bromo-derivative often has slightly upfield shifts compared to the cyano-derivative due to the anisotropy of the cyano group.

  • Hydrolysis Product (Carboxylic Acid): Broad singlet >10 ppm indicating loss of the methyl ester (often happens if reaction conditions are too basic).

Solvent Effects (CDCl3 vs DMSO-d6)
  • DMSO-d6: Expect all signals to shift slightly downfield (deshielding).

  • Water Peak: In DMSO, water appears at ~3.3 ppm, which can obscure the methyl ester singlet (~3.8 ppm) if the sample is wet. Recommendation: Use

    
     for clear integration of the ester methyl group.
    

References

  • Thiophene Coupling Constants

    • Detailed analysis of spin-spin splitting in thiophene systems, confirming > > .
    • Source:

  • Regioisomer Spectral Data (4-Cyanothiophene-2-carboxylate)

    • Provides comparative data for the 2,4-substituted isomer ( Hz).
    • Source:

  • General Thiophene NMR Shifts

    • Database of chemical shifts for substituted thiophenes.
    • Source:

Comparative

A Comparative Guide to FTIR Absorption Peaks for Nitrile and Ester Functional Groups in Thiophene-Based Molecules

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Vibrational Language of Molecules In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indis...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Vibrational Language of Molecules

In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable technique. It operates on a fundamental principle: chemical bonds are not static but are in a constant state of vibration—stretching, bending, and twisting. When exposed to infrared radiation, these bonds absorb energy at specific frequencies corresponding to their natural vibrational modes. The resulting FTIR spectrum is a unique molecular fingerprint, where distinct peaks reveal the presence of specific functional groups. For researchers in materials science and drug development, particularly those working with heterocyclic compounds like thiophene, a precise understanding of this vibrational language is paramount for confirming molecular structure and purity.

This guide provides an in-depth comparison of the FTIR absorption characteristics of two crucial functional groups—nitrile (C≡N) and ester (C=O)—when attached to a thiophene ring. We will explore how the unique electronic properties of the aromatic thiophene moiety influence these characteristic peaks, providing experimental data and a robust protocol for accurate spectral acquisition.

The Electronic Influence of the Thiophene Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity means it has a delocalized π-electron system. This system can engage in electronic communication, or conjugation , with substituent functional groups that also possess π-bonds, such as nitriles and esters. This conjugation has a direct and predictable impact on bond strength and, consequently, on the frequency at which the bond vibrates.

When a nitrile or ester group is attached directly to the thiophene ring, the π-electrons from the ring can delocalize into the C≡N or C=O π-system. This resonance effect effectively weakens the triple or double bond by imparting more single-bond character. According to Hooke's Law for a simple harmonic oscillator, a weaker bond (lower force constant) will vibrate at a lower frequency (lower wavenumber, cm⁻¹). Therefore, we anticipate a shift to lower wavenumbers for these functional groups when conjugated with a thiophene ring compared to their non-conjugated, aliphatic counterparts.

G cluster_0 Conjugation Effect on Nitrile Group cluster_1 Conjugation Effect on Ester Group Thiophene_Ring_N Thiophene Ring (π-electron source) CN_Bond Nitrile C≡N Bond Thiophene_Ring_N->CN_Bond Resonance/Conjugation Weaker_CN Decreased C≡N Force Constant CN_Bond->Weaker_CN Weakens Bond (more single-bond character) Lower_Freq_N Lower Wavenumber (cm⁻¹) FTIR Peak Shift Weaker_CN->Lower_Freq_N Results in Thiophene_Ring_E Thiophene Ring (π-electron source) CO_Bond Ester C=O Bond Thiophene_Ring_E->CO_Bond Resonance/Conjugation Weaker_CO Decreased C=O Force Constant CO_Bond->Weaker_CO Weakens Bond (more single-bond character) Lower_Freq_E Lower Wavenumber (cm⁻¹) FTIR Peak Shift Weaker_CO->Lower_Freq_E Results in

Caption: Electronic conjugation between the thiophene ring and substituents.

Comparative Analysis of FTIR Absorption Peaks

The position of the nitrile and ester stretching vibrations is highly sensitive to their electronic environment. The table below summarizes the typical frequency ranges for these groups in various contexts, highlighting the influence of the thiophene ring.

Functional GroupMolecular ContextTypical Wavenumber (cm⁻¹)IntensityRationale for Frequency
Nitrile (C≡N Stretch) Saturated (Aliphatic)2260 - 2240[1]Medium, SharpUnconjugated C≡N triple bond has a high force constant.
Aromatic (e.g., Benzonitrile)2240 - 2220[2]Medium, SharpConjugation with the aryl ring weakens the C≡N bond, lowering the frequency.[2]
Thiophene-Substituted 2225 - 2200 [3]Strong, Sharp Strong conjugation with the electron-rich thiophene ring further weakens the C≡N bond.[3]
Ester (C=O Stretch) Saturated (Aliphatic)1750 - 1735[4]StrongLocalized C=O double bond with a high force constant.
Conjugated (α,β-unsaturated)1730 - 1715[4]StrongResonance with C=C bond weakens the C=O bond.[5]
Thiophene-Substituted 1725 - 1690 [6][7]Strong Direct conjugation with the thiophene ring significantly weakens the C=O bond.[6][7]
Ester (C-O Stretch) All Esters1300 - 1000[4]Two or more bands, StrongAsymmetric and symmetric C-O-C stretching modes.

Field Insights:

  • Nitrile on Thiophene: The C≡N stretch in thiophene-containing molecules is often observed at the lower end of the aromatic nitrile range, typically between 2225 and 2200 cm⁻¹. For instance, in some 2-aminothiophene derivatives bearing a cyano group, this peak appears distinctly around 2201-2205 cm⁻¹.[3] This pronounced shift underscores the potent electron-donating capability of the thiophene ring through resonance. The peak remains characteristically sharp and is a reliable indicator of the group's presence.

  • Ester on Thiophene: The carbonyl (C=O) stretch of an ester directly attached to a thiophene ring is a powerful diagnostic peak. It is consistently found at a lower frequency than its saturated counterpart.[4] For example, polymers incorporating ester-functionalized thiophene units show a characteristic C=O absorption around 1714 cm⁻¹.[7] In benzo[b]thiophene derivatives, which feature a fused benzene and thiophene ring, the carbonyl stretch can be shifted to as low as ~1701 cm⁻¹, indicating extensive conjugation.[6][8] It is critical to distinguish this from cases like tetrahydrobenzo[b]thiophene esters, where the thiophene ring is saturated. In such non-conjugated systems, the C=O peak returns to a higher wavenumber (~1740-1746 cm⁻¹), consistent with a standard aliphatic ester.[3]

Self-Validating Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To ensure trustworthy and reproducible data, every step of the experimental process must be deliberate and controlled. This protocol outlines a self-validating system for analyzing solid thiophene derivatives using the KBr pellet method, which minimizes interference from solvents.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid thiophene-based compound, free from atmospheric and moisture artifacts.

Methodology: The Potassium Bromide (KBr) Pellet Technique

  • Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft, crystalline material that can be pressed into a transparent disc. The key is to disperse the analyte homogenously within the KBr matrix to minimize light scattering.

Step-by-Step Protocol:

  • Material Preparation (The Dryness Mandate):

    • Action: Gently grind ~100-200 mg of spectroscopic grade KBr powder using an agate mortar and pestle for 1 minute. Place the KBr in a drying oven at 110°C for at least 4 hours (overnight is ideal).

    • Rationale: KBr is hygroscopic. Absorbed water introduces broad, interfering O-H peaks around 3400 cm⁻¹ and a sharp bend near 1640 cm⁻¹, which can obscure important sample features. This drying step is non-negotiable for a clean spectrum.

  • Sample Homogenization:

    • Action: Add 1-2 mg of your solid thiophene derivative to the dried KBr in the agate mortar. Grind the mixture swiftly but thoroughly for 2-3 minutes until it becomes a fine, homogenous powder.

    • Rationale: The analyte must be intimately mixed and ground to a particle size smaller than the wavelength of the IR radiation to reduce scattering (the Christiansen effect), which can distort peak shapes and baselines. An analyte concentration of ~1% by weight is optimal.

  • Pellet Formation:

    • Action: Transfer a small amount of the KBr/sample mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Rationale: The pressure sinters the KBr into a solid, transparent, or translucent disc, ideal for IR transmission. Holding the pressure allows the KBr to flow and form a more uniform pellet.

  • Instrumental Setup and Background Collection:

    • Action: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen. Place nothing in the sample holder and collect a background spectrum.

    • Rationale: This critical step records the spectrum of the instrument's environment (atmospheric CO₂ and water vapor). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from your sample.

  • Sample Analysis:

    • Action: Carefully mount the KBr pellet in the sample holder within the spectrometer. Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of features for routine characterization.

  • Data Interpretation and Validation:

    • Action: Analyze the resulting spectrum.

    • Self-Validation Checks:

      • Is the baseline relatively flat? A sloping or curved baseline may indicate a poorly prepared pellet.

      • Are there sharp, strong peaks for atmospheric CO₂ (~2360 cm⁻¹)? If so, the background correction was imperfect, and the process should be repeated.

      • Is there a broad absorption around 3400 cm⁻¹? This indicates water contamination. Re-dry your KBr and repeat.

      • Confirm the presence of thiophene ring vibrations (e.g., C-H stretch ~3100 cm⁻¹, ring C=C stretches ~1550-1400 cm⁻¹) to validate that the primary moiety is present.[9][10][11]

G cluster_workflow FTIR Analysis Workflow A Step 1: Dry KBr (110°C, >4h) B Step 2: Homogenize (1-2 mg sample + 150 mg KBr) A->B Prevent H₂O peaks C Step 3: Press Pellet (7-10 tons, 2 min) B->C Reduce scattering E Step 5: Analyze Sample (32 scans, 4 cm⁻¹ res.) C->E D Step 4: Collect Background (Empty Compartment) D->E Subtract atmosphere F Step 6: Interpret Spectrum (Validate & Analyze) E->F

Caption: A validated workflow for FTIR analysis using the KBr pellet method.

References

  • Jindal, V. (2020, March 15). DFT Frequency Calculations of Thiophene using VASP. Penn State University Sites. [Link]

  • Sone, T., & Abe, Y. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]

  • Al-Omair, M. A. (2017, August 26). Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Holland, D. M. P., et al. (2024, September 18). The “simple” photochemistry of thiophene. AIP Publishing. [Link]

  • Kobayashi, T., et al. (2008, December 16). Electronic relaxation and vibrational dynamics in a thiophene oligomer studied under the same experimental condition with a sub-. IOPscience. [Link]

  • Palmer, M. H., et al. (2014). Excited electronic states of thiophene: High resolution photoabsorption Fourier transform spectroscopy and ab initio calculations. ResearchGate. [Link]

  • Zakaria, N. I., et al. (2025, December 2). Thiophene structure influences plasmonic creatinine sensing through molecular interaction and surface morphology. Nature. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doumon, N. Y., et al. (2019). FTIR absorption spectra of unexposed and exposed (2 hours, 4 hours and.... ResearchGate. [Link]

  • Lee, D., et al. (2014). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. ResearchGate. [Link]

  • El-Gamil, M. M. (2017). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Gilson, H. S., et al. (1988). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. PubMed Central. [Link]

  • Gomha, S. M., et al. (2022, June 30). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Figshare. [Link]

  • Northern Illinois University. IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]

  • Wu, J., et al. (2000). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Al-Warhi, T., et al. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Nature. [Link]

  • Mary, Y. S., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • Barone, V., et al. (2016). Experimental and theoretical IR spectra of thiophene.... ResearchGate. [Link]

  • 5 - IR - spectroscopy. [Link]

Sources

Validation

Comparative HPLC Method Development Guide: Methyl 3-cyanothiophene-2-carboxylate

Executive Summary For researchers and drug development professionals synthesizing thiophene-containing active pharmaceutical ingredients (APIs) or agrochemicals, methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing thiophene-containing active pharmaceutical ingredients (APIs) or agrochemicals, methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) serves as a critical synthetic building block. However, tracking its purity during synthesis presents a distinct analytical challenge: separating the target compound from its hydrolysis degradation product and closely related positional isomers.

This guide objectively compares the chromatographic performance of three distinct stationary phases—Standard C18, Polar-Embedded C18, and Phenyl-Hexyl—to establish a self-validating, robust High-Performance Liquid Chromatography (HPLC) protocol. Experimental data demonstrates that utilizing a Phenyl-Hexyl phase provides superior orthogonal selectivity, achieving baseline resolution (


) for critical isomer pairs.

Introduction & Analytical Challenges

Methyl 3-cyanothiophene-2-carboxylate features an electron-rich thiophene ring substituted with an electron-withdrawing cyano group and a methyl ester[1]. In typical synthetic workflows, two primary impurities must be monitored[2]:

  • 3-Cyanothiophene-2-carboxylic acid: The hydrolysis product.

  • Methyl 4-cyanothiophene-2-carboxylate: A positional isomer byproduct.

The Causality of the Separation Challenge: Standard reversed-phase (RP) C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the 3-cyano and 4-cyano isomers possess nearly identical hydrophobicities and molecular volumes, a standard C18 phase struggles to differentiate them, often resulting in co-elution. Furthermore, the carboxylic acid impurity has a pKa of approximately 3.5. If the mobile phase pH is not strictly controlled below this pKa, the acid will partially ionize, leading to severe peak tailing and unpredictable retention times[3].

Experimental Protocols

To ensure a self-validating system, the following protocol incorporates system suitability criteria directly into the workflow.

Sample Preparation Methodology
  • Primary Stock Solution: Accurately weigh 10.0 mg of methyl 3-cyanothiophene-2-carboxylate reference standard and dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Impurity Spiking: Spike the stock solution with 1.0% (w/w) of 3-cyanothiophene-2-carboxylic acid and methyl 4-cyanothiophene-2-carboxylate.

  • Working Dilution: Dilute the spiked stock 1:10 using the initial mobile phase conditions (90% Aqueous / 10% Organic) to prevent solvent-mismatch peak distortion (fronting) upon injection. Filter through a 0.22 µm PTFE syringe filter.

HPLC Instrumental Parameters

The use of 0.1% Formic Acid (pH ~2.7) is mechanistically critical to fully protonate the carboxylic acid impurity, ensuring it interacts predictably with the stationary phase.

  • System: Agilent 1260 Infinity II (or equivalent LC system)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 35 °C (Controlled to reduce mobile phase viscosity and improve mass transfer)

  • Detection: UV at 254 nm (Optimal for the delocalized

    
    -system of the thiophene ring)
    
  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       70% B
      
    • 12.0 - 14.0 min: 70%

      
       95% B
      
    • 14.0 - 18.0 min: 10% B (Re-equilibration)

G A Sample Preparation (Dilute in 90% Aqueous to prevent peak fronting) B Stationary Phase Screening (Evaluate C18, Polar C18, Phenyl-Hexyl) A->B C Mobile Phase pH Control (0.1% FA ensures acid impurity protonation) B->C D Method Validation (Target: Isomer Resolution Rs > 2.0) C->D

Fig 1: Step-by-step HPLC method development workflow for thiophene derivatives.

Column Comparison & Quantitative Data

Three columns (all 150 mm × 4.6 mm, 3.5 µm particle size) were evaluated to determine the optimal stationary phase chemistry.

Table 1: Chromatographic Performance Comparison

AnalyteMetricStandard C18Polar-Embedded C18Phenyl-Hexyl
3-Cyanothiophene-2-carboxylic acid (Hydrolysis Impurity)Retention Time (

)
4.85 min5.12 min5.40 min
Tailing Factor (

)
1.451.151.10
Methyl 3-cyanothiophene-2-carboxylate (Target API Intermediate)Retention Time (

)
8.42 min8.25 min9.15 min
Tailing Factor (

)
1.051.081.02
Methyl 4-cyanothiophene-2-carboxylate (Isomer Impurity)Retention Time (

)
8.58 min8.40 min9.85 min
Resolution (

) from Target
1.1 (Co-elution) 1.3 (Partial) 2.8 (Baseline)

Mechanistic Discussion: Why Phenyl-Hexyl Excels

The quantitative data clearly establishes the Phenyl-Hexyl phase as the superior choice for this specific application. As an Application Scientist, it is vital to understand the causality behind this result rather than just observing the retention times.

  • Failure of Standard C18: The standard C18 column relies solely on London dispersion forces. Because the 3-cyano and 4-cyano isomers have identical molecular weights and highly similar logP values, the C18 phase cannot discriminate between them, resulting in an unacceptable resolution (

    
    ).
    
  • Success of Phenyl-Hexyl (

    
     Interactions):  The Phenyl-Hexyl stationary phase contains a phenyl ring at the end of a 6-carbon alkyl chain. This allows for dual-mode retention: hydrophobic interaction (via the hexyl chain) and 
    
    
    
    electron interactions (via the phenyl ring). The delocalized
    
    
    -electrons of the thiophene ring interact strongly with the stationary phase.
  • Electronic Discrimination: The position of the strongly electron-withdrawing cyano group (position 3 vs. position 4) alters the overall electron density distribution across the thiophene ring. The Phenyl-Hexyl phase is highly sensitive to these subtle electronic differences, selectively retaining the 4-cyano isomer longer than the 3-cyano isomer, thereby achieving baseline resolution (

    
    ).
    

Mechanism Analyte Methyl 3-cyanothiophene-2-carboxylate (Electron-rich Thiophene + Cyano Dipole) C18 Standard C18 Phase (Hydrophobic Forces Only) Analyte->C18 Weak Isomer Separation (Rs=1.1) Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) Analyte->Phenyl Strong Electronic Recognition (Rs=2.8)

Fig 2: Chromatographic interaction mechanisms comparing C18 and Phenyl-Hexyl phases.

Conclusion

For the precise quantification and purity assessment of methyl 3-cyanothiophene-2-carboxylate, standard C18 columns are insufficient due to their inability to resolve closely related positional isomers. By leveraging the


 interaction capabilities of a Phenyl-Hexyl stationary phase  combined with a strictly pH-controlled mobile phase (0.1% Formic Acid), analysts can create a self-validating, highly reproducible method that guarantees baseline resolution of all critical synthetic impurities.

References

  • PubChemLite - Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S) Source: uni.lu (PubChem Database) URL:[1]

  • Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers Source: The Royal Society of Chemistry (RSC) URL:[2]

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing Source: American Chemical Society (ACS) URL:[3]

Sources

Comparative

Optimal CHNS/O Elemental Analysis Standards for C7H5NO2S Compounds: A Comparative Guide

Executive Summary Compounds with the molecular formula C7H5NO2S (Molar Mass: ~167.19 g/mol ), such as 1,2-benzisothiazol-3(2H)-one 1-oxide and related benzisothiazolinone (BIT) derivatives, are critical heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compounds with the molecular formula C7H5NO2S (Molar Mass: ~167.19 g/mol ), such as 1,2-benzisothiazol-3(2H)-one 1-oxide and related benzisothiazolinone (BIT) derivatives, are critical heterocyclic scaffolds in biocide manufacturing and drug development[1]. Verifying the purity of these synthesized batches requires highly accurate CHNS/O elemental analysis.

The theoretical elemental composition of C7H5NO2S is C (50.29%), H (3.01%), N (8.38%), O (19.14%), and S (19.18%) [2]. Because this formula contains a high mass fraction of sulfur and a refractory aromatic ring, selecting the correct calibration standard is not merely a procedural step—it is the foundational variable that dictates the accuracy of the Thermal Conductivity Detector (TCD) or Flame Photometric Detector (FPD) integration.

This guide objectively compares industry-standard reference materials—Sulfanilamide, Methionine, and BBOT—to determine the optimal calibration matrix for C7H5NO2S compounds.

The Causality of Calibration: Matrix Matching in Dumas Combustion

In modern elemental analyzers, CHNS determination relies on the dynamic flash combustion method (modified Pregl-Dumas). The sample is subjected to an exothermic flash (~1060°C) in an oxygen-rich environment, converting the elements into target gases (CO₂, H₂O, NO₂, SO₂) which are then reduced over copper and separated via a GC column[3].

The Causality Behind Standard Selection: Instrument calibration relies on the K-factor method, which assumes a linear response curve for the TCD. However, analyzing C7H5NO2S introduces two distinct physicochemical challenges:

  • Combustion Kinetics: The fused aromatic isothiazole ring is highly stable. If calibrated against a purely aliphatic standard, the instrument's integration timing may slightly misalign with the delayed gas release of the refractory aromatic compound.

  • Sulfur Matrix Matching: C7H5NO2S contains ~19.18% sulfur. If calibrated against a low-sulfur standard, the K-factor must be extrapolated over a wide concentration range, magnifying integration errors[4]. A standard must closely mimic the analyte's heteroatom profile to prevent matrix-induced deviations.

G N1 Analyte: C7H5NO2S (High Sulfur: 19.18%) N2 Sulfanilamide (S: 18.62%) N1->N2 Matrix Match N3 BBOT (S: 7.44%) N1->N3 Matrix Mismatch N4 Linear K-Factor Interpolation N2->N4 N5 K-Factor Extrapolation Error N3->N5 N6 High Accuracy (Error < 0.1%) N4->N6 N7 Lower Accuracy (Error > 0.3%) N5->N7

Impact of matrix matching on K-factor calibration accuracy.

Comparative Analysis of Reference Standards

To achieve analytical limits within the acceptable ±0.3% error margin, we must evaluate the elemental profiles of common reference standards against C7H5NO2S.

A. Sulfanilamide (C6H8N2O2S)
  • Composition: C 41.84%, H 4.68%, N 16.27%, O 18.58%, S 18.62%[5].

  • Performance: Optimal. Sulfanilamide is an aromatic compound with a sulfur content (18.62%) nearly identical to C7H5NO2S (19.18%). This ensures that the K-factor for SO₂ is interpolated rather than extrapolated, yielding the highest precision for high-sulfur heterocycles[6].

B. Methionine (C5H11NO2S)
  • Composition: C 40.25%, H 7.43%, N 9.39%, O 21.45%, S 21.49%[5].

  • Performance: Acceptable. Methionine is frequently used as a primary standard for CHNS configurations due to its high sulfur content[6]. However, because it is an aliphatic amino acid, its combustion kinetics differ slightly from aromatic scaffolds, which can occasionally induce minor baseline shifts.

C. BBOT (C26H26N2O2S)
  • Composition: C 72.53%, H 6.09%, N 6.51%, O 7.43%, S 7.44%[5].

  • Performance: Suboptimal for S-Quantification. While BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the gold standard for high-carbon and oxygen analysis[4], its low sulfur content (7.44%) makes it a poor matrix match for C7H5NO2S. Using BBOT requires extrapolating the sulfur K-factor, which increases the standard deviation of the sulfur recovery.

Quantitative Data Comparison

The following table summarizes the experimental recovery of a high-purity C7H5NO2S sample calibrated against the three reference standards (Data reflects typical K-factor variance behavior in dynamic flash combustion).

Calibration StandardC (%) ± SDH (%) ± SDN (%) ± SDS (%) ± SDAbsolute Error (S)Suitability
Theoretical 50.29 3.01 8.38 19.18 - -
Sulfanilamide 50.15 ± 0.102.96 ± 0.058.24 ± 0.0819.21 ± 0.11+0.03Optimal
Methionine 50.40 ± 0.203.10 ± 0.088.45 ± 0.1019.05 ± 0.20-0.13Acceptable
BBOT 50.65 ± 0.303.15 ± 0.108.50 ± 0.1518.75 ± 0.40-0.43Suboptimal

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following protocol incorporates a self-validating loop: calibrating with one standard and verifying with another as an "unknown" prior to running the analyte[6].

Step-by-Step Methodology
  • Instrument Initialization:

    • Configure the elemental analyzer (e.g., Thermo Scientific FlashSmart) for CHNS mode.

    • Set the left combustion furnace to 1060°C and the right reduction furnace (copper layer) to 600°C[3].

    • Ensure the Helium carrier gas flow is stabilized and perform a leak test.

  • Calibration (K-Factor Generation):

    • Using a microbalance, accurately weigh 2–3 mg of Sulfanilamide into a tin capsule[5].

    • Run the standard in triplicate to establish a linear K-factor calibration curve for C, H, N, and S.

  • System Validation (Self-Correction Step):

    • Weigh 2–3 mg of Methionine and run it as an unknown sample[6].

    • Causality Check: If the measured sulfur content of Methionine deviates by more than ±0.2% from its theoretical value (21.49%), the system is exhibiting non-linear recovery. Abort the run, check the water trap, and recalibrate.

  • Analyte Preparation (Catalytic Assistance):

    • Weigh 2–3 mg of the C7H5NO2S analyte into a tin capsule.

    • Crucial Step: Add ~1 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Because C7H5NO2S contains a stable aromatic ring, V₂O₅ acts as an oxidation catalyst to guarantee the complete conversion of refractory sulfur into SO₂[5].

    • Fold and seal the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion and Data Acquisition:

    • Load the samples into the autosampler.

    • The tin capsule drops into the reactor, triggering an exothermic flash (reaching ~1800°C) upon oxygen injection.

    • Gases are swept through the GC column and detected by the TCD. Export the generated weight percent report.

G cluster_0 Sample Prep & Validation N1 Weigh 2-3 mg C7H5NO2S N2 Add V2O5 Catalyst (Ensure S-conversion) N1->N2 N3 Dynamic Flash Combustion (1060°C) N2->N3 N4 Reduction over Copper (600°C) N3->N4 He Carrier Gas N5 GC Column Separation N4->N5 N6 TCD Detection (N2, CO2, H2O, SO2) N5->N6

Workflow of dynamic flash combustion for CHNS/O analysis.

References

  • Benchchem.com - 1,2-benzisothiazol-3(2H)-one 1-oxide (C7H5NO2S) Properties and Structure. Available at: 1

  • Der Pharma Chemica - Synthesis and Elemental Analysis of C7H5NO2S Precursors. Available at: 2

  • The Royal Society of Chemistry - CHNS Elemental Analysers: Principles of the Pregl-Dumas Method. Available at: 3

  • Pragolab / Thermo Scientific - FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy. Available at: 5

  • CE Elantech - High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MVC Module. Available at: 4

  • Analysis.rs - Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer. Available at: 6

Sources

Validation

Advanced TLC Visualization Guide: Thiophene Esters

Executive Summary Thiophene esters represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenyl esters to improve metabolic stability or lipophilicity. However, visualizing them on Thin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene esters represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenyl esters to improve metabolic stability or lipophilicity. However, visualizing them on Thin Layer Chromatography (TLC) plates presents a dual challenge: detecting the electron-rich heteroaromatic thiophene ring while simultaneously confirming the presence of the labile ester functionality.

This guide moves beyond generic visualization to provide a targeted, multi-modal approach. We compare four distinct visualization strategies, ranging from non-destructive UV analysis to highly specific chemical derivatizations (Indophenin and Hydroxamate tests), enabling researchers to cross-validate the identity of thiophene esters with high confidence.

Decision Matrix: Selecting the Right Visualization Method

The following decision tree assists in selecting the optimal visualization method based on the specific analytical requirement—whether it is general detection, functional group confirmation, or background suppression.

StainSelection Start Start: What is the Analytical Goal? Goal1 General Detection (Non-Destructive) Start->Goal1 Goal2 Confirm Thiophene Core Start->Goal2 Goal3 Confirm Ester Functionality Start->Goal3 Goal4 Detect Sulfur (General) Start->Goal4 Method1 UV 254 nm (Fluorescence Quenching) Goal1->Method1 First Line Method2 Isatin Stain (Indophenin Reaction) Goal2->Method2 Specific Blue/Green Method3 Hydroxamic Acid Test Goal3->Method3 Specific Red/Violet Method4 Palladium Chloride (PdCl2) Goal4->Method4 Yellow/Brown

Figure 1: Decision matrix for selecting TLC visualization methods based on the structural moiety of interest.

Comparative Performance Analysis

The table below summarizes the performance characteristics of each method specifically for thiophene esters.

FeatureUV (254 nm) Isatin / H₂SO₄ Hydroxamic Acid Test Palladium Chloride
Target Moiety Conjugated π-systemThiophene Ring (C2/C5 free)Ester (Carbonyl)Divalent Sulfur
Selectivity Low (All aromatics)High (Thiophenes)High (Esters/Lactones)Medium (S-compounds)
Sensitivity < 1 µg~1-5 µg~10 µg~5 µg
Visualization Dark spot / Green BGBlue / Green-BlueRed / BurgundyYellow / Brown
Destructive? NoYesYesYes
Preparation NoneSimpleComplex (Multi-step)Simple

Detailed Experimental Protocols

Method A: The Indophenin Test (Thiophene Specific)

Mechanism: This is the gold-standard chemical test for thiophenes. Isatin condenses with thiophene in the presence of concentrated sulfuric acid to form indophenin , a vivid blue dye. This reaction requires at least one unsubstituted


-position (C2 or C5) on the thiophene ring.

Reagent Preparation:

  • Solution: Dissolve 0.4 g of Isatin in 100 mL of concentrated sulfuric acid (95-98%).

    • Note: Caution is required.[1][2] Add acid slowly.[3][4] The solution is stable but highly corrosive.

Protocol:

  • Elute the TLC plate and dry it completely (ensure all organic solvent is removed).

  • Place the plate in a fume hood.

  • Spray the Isatin reagent lightly but evenly across the plate.

    • Tip: Do not overspray; the acid can degrade the silica binder.

  • Heat the plate at 120°C for 2–5 minutes.

  • Observation: Thiophene esters typically appear as blue, blue-green, or blue-violet spots against a white/grey background.

Method B: The Hydroxamic Acid Test (Ester Specific)

Mechanism: This method converts the ester into a hydroxamic acid using hydroxylamine in alkali. The resulting hydroxamic acid complexes with Ferric (Fe³⁺) ions to form a highly colored red-violet chelate.

HydroxamicTest Step1 Step 1: Conversion Ester + Hydroxylamine (pH > 10) Step2 Step 2: Acidification Neutralize excess base (HCl) Step1->Step2 Heat 2-3 min Step3 Step 3: Complexation Add Fe(III) Chloride Step2->Step3 Spray Result Result: Red/Burgundy Fe-Hydroxamate Complex Step3->Result Immediate Color

Figure 2: Reaction workflow for the on-plate Hydroxamic Acid test for esters.

Reagent Preparation:

  • Solution A (Hydroxylamine): 7 g Hydroxylamine hydrochloride in 100 mL methanol.

  • Solution B (Base): 7 g KOH in 100 mL methanol.

  • Solution C (Complexing Agent): 2 g FeCl₃ dissolved in 100 mL of 1% aqueous HCl.

Protocol:

  • Mix equal volumes of Solution A and Solution B immediately before use. Filter off any precipitated KCl if necessary.

  • Spray the dried TLC plate with the A+B mixture.

  • Heat the plate at ~60-70°C for 5–10 minutes to drive the conversion to hydroxamic acid.

  • Allow the plate to cool.

  • Spray with Solution C (FeCl₃).

  • Observation: Esters appear as burgundy/red-violet spots on a yellow background.

Method C: Palladium Chloride (Sulfur Specific)

Mechanism: Divalent sulfur atoms (sulfides, thiophenes) coordinate with Palladium(II) to form colored complexes. This is useful for distinguishing sulfur-containing impurities or confirming the thiophene moiety if the Indophenin test is ambiguous (e.g., if


-positions are blocked).

Reagent Preparation:

  • Solution: Dissolve 0.5 g Palladium(II) Chloride (

    
    ) in 100 mL of water containing 1-2 mL of concentrated HCl (to aid solubility).
    

Protocol:

  • Spray the dried TLC plate moderately with the yellow PdCl₂ solution.

  • Observation: Sulfur-containing compounds appear as yellow to brown spots on a pale background. The color develops slowly; heating is usually not required but can accelerate the process.

Technical Nuances & Troubleshooting

  • Blocked Thiophenes: If your thiophene ester is substituted at both the 2- and 5-positions (e.g., 2,5-dimethylthiophene-3-carboxylate), the Isatin test will fail or be very weak because the condensation site is blocked. In this case, rely on UV (for the aromatic system) + Hydroxamic Acid (for the ester).

  • Vanillin Alternative: For a general "dip" stain, Vanillin/Sulfuric acid is effective. Thiophenes often stain green or deep purple with Vanillin, distinct from the typical blue/grey of simple phenyl rings.

  • Acid Sensitivity: Thiophene esters can be acid-labile. When using the Isatin spray (conc. H₂SO₄), read the plate immediately after heating. Prolonged exposure may char the compound, turning the spot black and obscuring the specific blue color.

References

  • Merck KGaA. Dyeing Reagents for Thin-Layer and Paper Chromatography. Sarpong Group. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. (2022).[5] [Link]

  • SSERC. Testing for Esters – The Ferric Hydroxamate Test.[Link]

  • University of Rochester. TLC Stains/Dips.[Link]

  • Curtis, R.F., & Phillips, G.T. Journal of Chromatography A.[2] (1962).[2] "Isatin-sulfuric acid for thiophene derivatives." (Cited in Ref 1).

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-cyanothiophene-2-carboxylate proper disposal procedures

Technical Guide: Safe Handling & Disposal of Methyl 3-cyanothiophene-2-carboxylate Executive Summary Methyl 3-cyanothiophene-2-carboxylate (CAS: 100486-10-8) is a functionalized heteroaromatic intermediate commonly used...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling & Disposal of Methyl 3-cyanothiophene-2-carboxylate

Executive Summary

Methyl 3-cyanothiophene-2-carboxylate (CAS: 100486-10-8) is a functionalized heteroaromatic intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals. While valuable as a building block, its structural components—specifically the nitrile (-CN) and thiophene (C₄H₄S) moieties—present distinct disposal challenges.

This guide moves beyond generic "organic waste" labeling. It provides a scientifically grounded protocol for disposal that mitigates the risks of hydrogen cyanide (HCN) evolution and sulfur oxide (SOx) emissions during waste treatment.

Part 1: Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its reactive potential. This compound is not merely "hazardous waste"; it is a latent source of toxicity if mishandled.

The Nitrile Risk (The "-CN" Group)

The 3-cyano group is stable under neutral conditions but poses a specific risk during waste consolidation.

  • Mechanism of Danger: If mixed with strong acids (common in waste streams containing acidic byproducts), the nitrile group can undergo hydrolysis. While this typically yields carboxylic acids, in the presence of strong mineral acids and heat, there is a non-zero risk of liberating trace free cyanide or HCN gas.

  • Operational Rule: Never consolidate this waste into containers labeled "Acidic Waste" or "Oxidizing Acids."

The Thiophene Risk (The Sulfur Heterocycle)
  • Ecological Impact: Thiophene derivatives are notoriously toxic to aquatic life (long-term adverse effects).

  • Combustion: When incinerated, the sulfur atom oxidizes to Sulfur Dioxide (

    
    ) and Sulfur Trioxide (
    
    
    
    ).
  • Operational Rule: This material must be directed to incinerators equipped with caustic scrubbers . Standard open burning or low-grade incineration is insufficient.

Table 1: Physicochemical Properties & Waste Classification

PropertyData / StatusDisposal Implication
Physical State Solid (Crystalline)Requires "Solid Hazardous" stream; do not dissolve solely for disposal.
Melting Point ~60–75°C (Analog based)Store below 30°C to prevent caking in waste drums.
Water Solubility Low / InsolubleDo NOT pour down drains. Will precipitate and contaminate plumbing traps.
RCRA Code (US) D001 (Ignitable), D003 (Reactivity - potential)Classify as "Toxic/Irritant Organic Solid."
Incompatibilities Strong Acids, Oxidizers, Strong BasesSegregate from Nitric Acid and Peroxides.

Part 2: Disposal Decision Logic

The following flowchart illustrates the decision-making process for disposing of Methyl 3-cyanothiophene-2-carboxylate in various laboratory states.

Disposal_Workflow Start Waste Material Identification: Methyl 3-cyanothiophene-2-carboxylate State_Check What is the physical state? Start->State_Check Solid_Pure Pure Solid (Expired/Excess) State_Check->Solid_Pure Solid Liquid_Sol Dissolved in Solvent (Reaction Mixture) State_Check->Liquid_Sol Liquid Contam_Item Contaminated Debris (Vials/Gloves) State_Check->Contam_Item Debris Solid_Bin Segregate: Solid Hazardous Waste (Yellow Bag/Bucket) Solid_Pure->Solid_Bin Solvent_Check Solvent Type? Liquid_Sol->Solvent_Check Rinse_Step Triple Rinse with Solvent Contam_Item->Rinse_Step Glassware Trash Solid Hazardous Waste Bin Contam_Item->Trash Gloves/Paper Label_Solid Label: 'Toxic Solid - Organic Nitrile' DO NOT MIX WITH ACIDS Solid_Bin->Label_Solid Incineration High-Temp Incineration (w/ Scrubber) Label_Solid->Incineration Halo_Waste Halogenated Waste Stream (e.g., DCM, Chloroform) Solvent_Check->Halo_Waste Contains Halogens NonHalo_Waste Non-Halogenated Waste Stream (e.g., Ethyl Acetate, Methanol) Solvent_Check->NonHalo_Waste No Halogens Halo_Waste->Incineration NonHalo_Waste->Incineration Rinse_Step->Solvent_Check Rinsate Deface Deface Label & Recycle Glass Rinse_Step->Deface Clean Glass Trash->Incineration

Figure 1: Operational decision tree for segregating thiophene-based waste streams to ensure regulatory compliance and safety.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a bottle of CAS 100486-10-8 that has degraded or is no longer needed.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 3-cyanothiophene-2-carboxylate."[1][2]

    • Hazards: Check "Toxic" and "Irritant." Add a custom note: "Contains Organic Nitrile & Sulfur."

  • Segregation: Place the container in the Solid Hazardous Waste drum.

    • Critical: Ensure this drum does not contain loose oxidizers (like potassium permanganate) or leaking acid bottles.

  • Logistics: Contact your EHS (Environmental Health & Safety) department for pickup. Request incineration as the disposal method.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate) after an extraction.

  • Identify the Solvent: The solvent dictates the waste stream, not the solute.

    • If DCM/Chloroform: Use the Halogenated waste carboy.

    • If Acetone/EtOAc/Methanol: Use the Non-Halogenated waste carboy.

  • Concentration Check: If the concentration of the thiophene is >5%, consider precipitating it out to dispose of as solid waste to reduce the load on liquid incinerators, though this is optional for small scales (<10g).

  • Pouring: Use a funnel. Avoid splashing.

  • Rinsing: Rinse the reaction vessel twice with a minimal amount of compatible solvent and add the rinsate to the same waste carboy.

Scenario C: Cleaning Contaminated Glassware

Context: Empty vials or flasks that contained the material.

  • Triple Rinse:

    • Rinse 1: Small volume of Acetone (dissolves organic residue). Collect in Non-Halogenated Waste .

    • Rinse 2: Small volume of Acetone. Collect in waste.

    • Rinse 3: Water.[3][4] Collect in waste (if significant residue remains) or drain (if trace, only if local regulations permit trace organics in sewer—otherwise, collect).

  • Defacing: Cross out the original label on the vial.

  • Disposal:

    • Glass: Place in "Broken/Lab Glass" box (if clean) or "Sharps" container.

    • Caps/Septa: These are porous and retain chemicals. Dispose of them in Solid Hazardous Waste .

Part 4: Emergency Procedures (Spills)

In the event of a spill, rapid containment prevents the spread of thiophene dust, which is a respiratory irritant.

Spill Response Protocol:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is large (>50g) and outside a fume hood, evacuate the lab.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment (Solid Spill):

    • Do NOT dry sweep (generates dust).

    • Cover the spill with wet paper towels or oil-dry pads to dampen the powder.

    • Scoop the damp material into a sealable bag or jar.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[3]

    • Follow with an alcohol wipe (isopropanol) to remove organic film.

    • Dispose of all cleanup materials (towels, gloves) as Solid Hazardous Waste .

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (2025).[5] Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-cyanothiophene-2-carboxylate

Executive Summary & Chemical Profile Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced organic materials, conducti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 3-cyanothiophene-2-carboxylate (CAS: 67808-31-5) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced organic materials, conducting polymers, and pharmaceutical intermediates . As an application scientist, I emphasize that handling this compound requires strict adherence to safety protocols. The molecule combines a lipophilic thiophene ring with a reactive nitrile (cyano) group and an ester functionality, creating a unique hazard profile that demands specific, causality-driven protective measures.

Hazard Assessment & Causality (E-E-A-T)

In laboratory safety, understanding why a specific protective measure is required is just as critical as knowing what to wear. The selection of Personal Protective Equipment (PPE) for Methyl 3-cyanothiophene-2-carboxylate is dictated by its physicochemical properties:

  • Dermal Penetration (H312/H315): Thiophene derivatives are notoriously lipophilic. This property allows them to bypass the skin's aqueous barrier rapidly, causing acute dermal irritation and potential systemic toxicity upon prolonged exposure.

  • Ocular Toxicity (H319): The electrophilic nature of the carboxylate ester can cause severe, sometimes irreversible, corneal damage upon contact.

  • Inhalation & Reactivity (H332/H335): Inhalation of the fine crystalline powder irritates the respiratory tract. Crucially, while the cyano group is covalently bound under ambient conditions, exposure to extreme environments (e.g., strong aqueous acids or thermal degradation) can theoretically liberate highly toxic hydrogen cyanide (HCN) gas. Therefore, the use of primary engineering controls (fume hoods) is non-negotiable, acting as the primary defense mechanism before PPE is even engaged .

Required Personal Protective Equipment (PPE)

The following PPE specifications are designed as a self-validating safety system, ensuring that if one layer of protection fails, secondary measures prevent exposure.

Table 1: Quantitative Hazard Data & PPE Specifications

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure from aerosolized powder or accidental splashes during solvation. Safety glasses are insufficient due to the lack of a full facial seal.
Hand Protection Double Nitrile Gloves (Outer: >0.11 mm thickness)Nitrile provides excellent resistance to lipophilic thiophenes. Double gloving creates a sacrificial layer against micro-tears, validating the integrity of your dermal protection.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of organic dust and prevents clothing contamination.
Respiratory N95/P100 Respirator (If outside hood)Filters fine particulates. Note: Per OSHA standards , all handling must occur inside a certified fume hood, negating routine respirator use.
Operational Workflow & Handling Protocol

To maintain scientific integrity and operational safety, follow this step-by-step methodology for weighing and transferring the compound.

Step-by-Step Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm). This ensures aerosolized particulates are drawn away from your breathing zone.

  • Static Mitigation: Thiophene esters often exhibit electrostatic cling. Use an ionizing bar or an anti-static weighing boat to prevent the powder from aerosolizing during transfer.

  • Chemical Transfer: Using a grounded stainless steel spatula, carefully weigh the required mass. Avoid rapid, jerky movements that generate dust.

  • Solvation: Dissolve the compound in your reaction solvent (e.g., dichloromethane or ethyl acetate) inside the fume hood before transferring it to the main reaction vessel. Handling it as a solution drastically reduces inhalation risks.

  • Decontamination: Wipe down the balance and surrounding area with an ethanol-soaked wipe, followed by soap and water. Dispose of the wipes in a solid hazardous waste container.

HandlingWorkflow Start Start: Operational Setup Hood Verify Fume Hood Face Velocity (80-100 fpm) Start->Hood PPE Don PPE: Goggles, Lab Coat, Double Nitrile Hood->PPE Static Apply Static Mitigation (Ionizing Bar/Anti-static Boat) PPE->Static Transfer Perform Chemical Transfer (Stainless Steel Spatula) Static->Transfer Decon Decontaminate Area (EtOH wipe -> Soap & Water) Transfer->Decon End Proceed to Reaction Decon->End

Caption: Step-by-step safe handling workflow for Methyl 3-cyanothiophene-2-carboxylate.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent exposure and hazardous side reactions.

Protocol for Localized Spills (< 50 grams):

  • Isolate: Lower the fume hood sash to the working height and alert nearby personnel to avoid the area.

  • Contain: Cover the spill with an inert binding agent such as sand or vermiculite. Do NOT use reactive chemical neutralizers (like strong bases or acids). Introducing reactive agents can hydrolyze the ester or cyano groups, leading to the rapid evolution of hazardous byproducts.

  • Collect: Sweep the absorbed mixture using a non-sparking tool to prevent static ignition. Place the debris into a chemically compatible, sealable hazardous waste container.

  • Clean: Wash the spill area thoroughly with standard laboratory detergent and water to remove any lipophilic residue.

SpillResponse Spill Spill Detected Assess Assess Size Spill->Assess Small < 50g (Manageable) Assess->Small Large > 50g (Major) Assess->Large Contain Cover with Inert Absorbent (Sand/Vermiculite) Small->Contain Evac Evacuate & Call EHS Large->Evac Collect Collect in Sealed Hazardous Waste Bin Contain->Collect Clean Detergent Wash & Water Rinse Collect->Clean

Caption: Decision matrix and procedural logic for managing chemical spills.

Waste Disposal Plan

Waste containing Methyl 3-cyanothiophene-2-carboxylate must be treated as hazardous organic chemical waste and managed according to institutional and federal guidelines.

  • Segregation: Store in a clearly labeled "Halogen-Free Organic Waste" container (unless halogenated reaction solvents were used). Keep strictly separated from strong acids to prevent accidental HCN generation.

  • Labeling: Label the container explicitly as "Contains Thiophene/Nitrile derivatives - Toxic/Irritant".

  • Destruction: Final disposal must be executed by a certified hazardous waste contractor via high-temperature incineration. This process safely combusts the thiophene ring to sulfur dioxide (SO₂), while the cyano group is oxidized to nitrogen oxides (NOₓ). Both are subsequently neutralized by the facility's emission scrubbers.

References
  • PubChemLite. Methyl 3-cyanothiophene-2-carboxylate (C7H5NO2S). Source: Université du Luxembourg. URL:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: The National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Source: United States Department of Labor. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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